Surfen
Description
Properties
CAS No. |
3811-56-1 |
|---|---|
Molecular Formula |
C21H20N6O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3-bis(4-amino-2-methylquinolin-6-yl)urea |
InChI |
InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28) |
InChI Key |
HOUSDILKOJMENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Appearance |
Solid powder |
Other CAS No. |
3811-56-1 5424-37-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5424-37-3 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen |
Origin of Product |
United States |
Foundational & Exploratory
Surfen as a Heparan Sulfate Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heparan sulfate (HS) proteoglycans, ubiquitously present on cell surfaces and in the extracellular matrix, are crucial co-factors in a vast array of biological processes.[1] They modulate the activities of numerous proteins, including growth factors, chemokines, and viral attachment proteins, by facilitating their interaction with cell surface receptors.[2][3] The strategic importance of these interactions in both normal physiology and pathophysiology has driven the search for potent and specific antagonists. Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide), a small molecule, has emerged as a significant antagonist of heparan sulfate.[4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on key signaling pathways, a summary of its quantitative effects, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound's primary mechanism as a heparan sulfate antagonist is rooted in its molecular structure, which facilitates strong electrostatic interactions with the negatively charged sulfate and carboxyl groups of glycosaminoglycans (GAGs).
-
Electrostatic Binding: this compound is a dimeric aminoquinoline compound. The positively charged aminoquinoline moieties of this compound interact with the anionic groups (N-sulfates, O-sulfates, and carboxyl groups) present on heparan sulfate and other GAGs. This binding is non-covalent and reversible.
-
Charge Density Dependence: The binding affinity of this compound to different GAGs correlates with their charge density. The observed order of binding is: heparin > dermatan sulfate > heparan sulfate > chondroitin sulfate.
-
Competitive Antagonism: By binding to HS, this compound sterically hinders or displaces the binding of HS-dependent proteins. This competitive antagonism prevents the formation of functional signaling complexes, thereby inhibiting downstream biological processes. For example, it blocks the formation of the ternary complex between Fibroblast Growth Factor 2 (FGF2), its receptor (FGFR), and HS, which is essential for FGF signaling.
References
- 1. Heparan sulfate proteoglycans. Essential co-factors in receptor-mediated processes with relevance to the biology of the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of heparin/heparan sulfate with proteins: appraisal of structural factors and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demystifying Heparan Sulfate–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
The Antiviral Properties of Surfen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfen, or bis-2-methyl-4-amino-quinolyl-6-carbamide, is a small molecule that has demonstrated significant potential as a broad-spectrum antiviral agent.[1] Its primary mechanism of action lies in its ability to act as a heparan sulfate antagonist.[2] Many viruses utilize cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors to facilitate entry into host cells. By binding to these HSPGs, this compound effectively blocks this crucial step in the viral life cycle, thereby inhibiting infection. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of Viral Entry
This compound's antiviral activity is primarily attributed to its ability to bind to glycosaminoglycans (GAGs), particularly heparan sulfate (HS).[2] Viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) have glycoproteins on their surface that interact with the negatively charged sulfate and carboxyl groups of HS on the host cell surface.[3][4] This initial attachment is a critical prerequisite for subsequent interactions with specific entry receptors and eventual fusion of the viral and cellular membranes.
This compound, being a cationic molecule, electrostatically interacts with the anionic sites on HS, effectively competing with the virus for binding. This competitive inhibition prevents the initial tethering of virions to the cell surface, thereby blocking the first step of infection.
Signaling Pathway of Viral Entry and this compound Inhibition
The following diagram illustrates the generalized signaling pathway of viral entry for HSPG-dependent viruses and the point of inhibition by this compound.
Quantitative Antiviral Efficacy Data
The antiviral activity of this compound has been quantified in several studies. The following tables summarize the available data on its efficacy against different viruses and its effect on host cells.
| Table 1: Antiviral Activity of this compound | ||
| Virus | Assay | Result |
| Herpes Simplex Virus-1 (HSV-1) | Viral Infection Assay (GFP expression) | Dose-dependent reduction in infection. |
| Human Immunodeficiency Virus (HIV-1) | SEVI-mediated Infection Enhancement Assay | Dose-dependent inhibition of SEVI- and semen-mediated enhancement of HIV-1 infection. |
| Table 2: Inhibitory Concentration of this compound | |
| Parameter | Value |
| IC50 (Cell Attachment Inhibition) | 3 µM |
Note: Specific EC50 values for the antiviral activity of this compound against a broad range of viruses are not yet extensively published. The provided data indicates a dose-dependent effect, and further studies are required to establish precise efficacy metrics.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of this compound.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which this compound is non-toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.
Materials:
-
This compound compound
-
Host cells (e.g., Vero cells for HSV, TZM-bl cells for HIV)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells in triplicate. Include a "cells only" control with fresh medium.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay
This is the gold standard assay to quantify the inhibitory effect of a compound on viral infectivity.
Materials:
-
This compound compound
-
Virus stock of known titer (e.g., HSV-1, HIV-1)
-
Host cells susceptible to the virus
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium containing 1% methylcellulose or Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixing
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-Surfen mixtures. Include a "virus only" control.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After adsorption, remove the inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days (for HSV) or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control and determine the 50% effective concentration (EC50).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the antiviral properties of this compound.
Antiviral Screening Workflow
Viral Attachment Assay Workflow
Conclusion
This compound presents a promising avenue for the development of novel antiviral therapeutics. Its well-defined mechanism of action, targeting the initial and essential step of viral attachment to host cells via heparan sulfate proteoglycans, offers a broad-spectrum potential against a variety of HSPG-dependent viruses. The quantitative data, although still emerging, supports its efficacy in inhibiting viral infection in a dose-dependent manner. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the antiviral properties of this compound and similar compounds. Future research should focus on determining the EC50 values against a wider range of clinically relevant viruses and evaluating its efficacy in in vivo models to translate these promising in vitro findings into potential therapeutic applications.
References
- 1. Aminoquinoline this compound Inhibits the Action of SEVI (Semen-derived Enhancer of Viral Infection) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule antagonist of heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
Surfen's Role in Modulating Cancer Cell Adhesion and Migration: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the growing body of evidence surrounding the small molecule surfen and its significant impact on cancer cell adhesion and migration, key processes in tumor progression and metastasis. This document, intended for researchers, scientists, and professionals in drug development, consolidates current knowledge on this compound's mechanism of action, its effects on critical signaling pathways, and provides detailed experimental protocols and quantitative data from seminal studies.
Introduction: Targeting the Tumor Microenvironment
The metastatic cascade, a complex series of events leading to the spread of cancer cells from a primary tumor to distant organs, is a major cause of cancer-related mortality. Cell adhesion and migration are fundamental to this process, relying on intricate interactions between cancer cells and the extracellular matrix (ECM). A key component of the tumor microenvironment is the abundance of glycosaminoglycans (GAGs), such as heparan sulfate and chondroitin sulfate, which are complex polysaccharides that play a crucial role in cell signaling, adhesion, and motility.
This compound, a bis-2-methyl-4-amino-quinolyl-6-carbamide, has emerged as a potent antagonist of sulfated GAGs.[1] By binding to these negatively charged molecules, this compound disrupts their interactions with various proteins, thereby interfering with downstream signaling pathways that drive cancer progression. This guide provides an in-depth analysis of the mechanisms by which this compound exerts its anti-cancer effects, with a focus on cell adhesion and migration.
Mechanism of Action: A Charge-Based Interruption of Signaling
This compound's primary mechanism of action is its electrostatic interaction with negatively charged sulfated GAGs, most notably heparan sulfate (HS) and chondroitin sulfate (CS).[1] This binding is non-specific to the GAG sequence but is dependent on charge density. By associating with GAGs, this compound effectively creates a molecular shield, preventing GAGs from acting as co-receptors for various growth factors and morphogens.
One of the most well-characterized consequences of this GAG blockade is the inhibition of Fibroblast Growth Factor 2 (FGF2) signaling. FGF2, a potent pro-angiogenic and pro-migratory factor, requires binding to heparan sulfate proteoglycans (HSPGs) on the cell surface to efficiently activate its cognate FGF receptors (FGFRs). This compound competitively inhibits this interaction, thereby attenuating downstream signaling cascades.[2]
Impact on Cancer Cell Adhesion
Cell adhesion to the ECM is a critical prerequisite for subsequent migration. This process is mediated by cell surface receptors, primarily integrins, which bind to ECM components like fibronectin. Heparan sulfate proteoglycans also play a direct role in cell adhesion.
Studies have demonstrated that this compound can effectively inhibit cancer cell adhesion. For instance, in glioblastoma, a highly invasive brain tumor, this compound treatment has been shown to reduce the formation of focal adhesions in F98 glioma cells.[1] Furthermore, this compound blocks heparan sulfate-mediated cell adhesion to the Hep-II domain of fibronectin.[2]
Quantitative Data on this compound's Effect on Cell Adhesion
| Cell Line | Substrate | This compound Concentration | Observed Effect | Reference |
| CHO Cells | Hep-II domain of fibronectin | 5 µM | Complete inhibition of attachment | |
| F98 Glioma Cells | COMP Matrix (CS-A/CS-E) | Not specified | Reduced focal adhesions |
Impact on Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of malignancy. This process involves a dynamic interplay of cell adhesion, cytoskeletal rearrangement, and degradation of the ECM. This compound has been shown to significantly impede the migratory and invasive capabilities of cancer cells, particularly in the context of glioblastoma.
In a pivotal study, a single intratumoral dose of this compound in a rat model of glioblastoma resulted in reduced tumor burden and spread. This was attributed to the blockade of GAG signaling in the tumor microenvironment, which in turn dampened the invasive capacity of the glioma cells.
Quantitative Data on this compound's Effect on Cell Migration and Invasion
| Cancer Type | Assay | This compound Concentration | Observed Effect | IC50 | Reference |
| Glioblastoma (F98 cells) | 3D COMP Matrix Invasion | Not specified | Reduced invasion | Not Reported | |
| Endothelial Cells (Angiogenesis model) | Tube Formation (FGF2-stimulated) | 20 µM | Complete inhibition | ~5 µM |
Affected Signaling Pathways
This compound's inhibitory effects on cell adhesion and migration are a direct consequence of its ability to disrupt key signaling pathways. By blocking GAG-protein interactions, this compound primarily attenuates growth factor signaling that relies on GAG co-receptors.
FGF/FGFR Signaling and the MAPK/ERK Pathway
As previously mentioned, the FGF/FGFR signaling axis is a prime target of this compound. Inhibition of FGF2 binding to HSPGs prevents the activation of FGFRs and the subsequent downstream signaling cascade. A major pathway activated by FGFRs is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, survival, and migration. This compound treatment has been shown to decrease the phosphorylation and activation of ERK in glioblastoma cells.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another critical signaling cascade that is often dysregulated in cancer and plays a significant role in cell survival, proliferation, and migration. Evidence suggests that this compound can also modulate this pathway. The study on glioblastoma demonstrated that this compound treatment leads to a reduction in the levels of activated Protein Kinase B (Akt).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on cancer cell adhesion and migration.
Cell Adhesion Assay
This protocol is adapted from studies investigating the inhibition of cell attachment to fibronectin.
Objective: To quantify the effect of this compound on cancer cell adhesion to an ECM protein.
Materials:
-
96-well tissue culture plates
-
Fibronectin (or other ECM protein)
-
Bovine Serum Albumin (BSA)
-
Cancer cell line of interest (e.g., CHO, F98)
-
Calcein AM (or other fluorescent cell viability dye)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend in serum-free medium. Label cells with Calcein AM according to the manufacturer's instructions.
-
Treatment: Pre-incubate the labeled cells with various concentrations of this compound (e.g., 0-20 µM) for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the coated and blocked wells.
-
Incubation: Allow cells to adhere for a defined period (e.g., 45-60 minutes) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Transwell Migration/Invasion Assay
This protocol is a standard method to assess the migratory and invasive potential of cancer cells in vitro.
Objective: To measure the effect of this compound on the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an ECM-like gel (invasion).
Materials:
-
Transwell inserts (with 8 µm pores) for 24-well plates
-
Matrigel (for invasion assay)
-
Cancer cell line of interest
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Chamber Preparation: For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend cells in serum-free medium.
-
Treatment: Add various concentrations of this compound to the cell suspension.
-
Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy by targeting the GAG-rich tumor microenvironment, a critical player in cancer progression. Its ability to inhibit cancer cell adhesion and migration by disrupting key signaling pathways, such as the FGF/FGFR-MAPK/ERK and PI3K/Akt pathways, has been demonstrated in preclinical models. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the anti-cancer properties of this compound and similar GAG-targeting compounds.
Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, identifying predictive biomarkers for this compound sensitivity, and exploring its efficacy in a wider range of cancer types. Furthermore, the development of more specific GAG antagonists and their evaluation in combination with existing cancer therapies could pave the way for novel and more effective treatment strategies.
References
Methodological & Application
Application Notes and Protocols: The Role of Surfen in Human Embryonic Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine and drug discovery due to their capacity for indefinite self-renewal and their ability to differentiate into all cell types of the body. The maintenance of this pluripotent state is tightly regulated by a complex network of signaling pathways. One such critical pathway is the Fibroblast Growth Factor (FGF) signaling cascade. Surfen, a small molecule known as a heparan sulfate antagonist, has been investigated for its role in modulating stem cell fate. These application notes provide a comprehensive overview of the current understanding of this compound's effects, primarily in mouse embryonic stem cells (mESCs), and extrapolate a potential application for its use in hESC culture, supported by detailed protocols and signaling pathway diagrams.
Note: The protocol for using this compound with hESCs described herein is hypothetical and intended for research purposes to explore the induction of differentiation. Current literature suggests that inhibiting FGF signaling in hESCs, unlike in mESCs, does not support pluripotency.
Mechanism of Action of this compound
This compound acts as an antagonist of heparan sulfate proteoglycans (HSPGs).[1][2] HSPGs are crucial co-receptors for various signaling molecules, including FGFs. By binding to heparan sulfate, this compound effectively blocks the interaction between FGF and its receptor (FGFR), thereby inhibiting downstream signaling cascades such as the MAPK/ERK pathway.[1]
Contrasting Roles of FGF Signaling in Mouse and Human ESCs
A critical distinction exists in the role of FGF signaling between mouse and human embryonic stem cells.
-
In mouse ESCs (mESCs) , FGF/ERK signaling promotes differentiation. Consequently, inhibitors of this pathway, like this compound, help maintain the naive pluripotent state.[1][3]
-
In human ESCs (hESCs) , FGF2 signaling is essential for maintaining the primed pluripotent state and supporting self-renewal. Inhibition of the FGF/ERK pathway in hESCs leads to a loss of pluripotency and induces differentiation.
This fundamental difference is crucial when considering the application of this compound in hESC culture. While it promotes pluripotency in mESCs, it is expected to induce differentiation in hESCs.
Quantitative Data from Mouse ESC Studies
The following tables summarize quantitative data from studies on this compound's effect on mouse embryonic stem cells.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ for inhibiting differentiation | ~2.0 µM | Oct4-GFP mESCs | |
| IC₅₀ for promoting pluripotency | ~2.0 µM | Sox1-GFP mESCs | |
| Effective Concentration | 5.0 µM | Oct4-GFP & Sox1-GFP mESCs |
| Treatment | Outcome | Reference |
| This compound (5.0 µM) | Maintained >90% Oct4-GFP positive cells (pluripotent) | |
| This compound (5.0 µM) | Resulted in <10% Sox1-GFP positive cells (neural differentiation) | |
| This compound + Heparin (5 µg/ml) | Restored neural differentiation, abrogating the effect of this compound |
Signaling Pathways
Caption: this compound maintains pluripotency in mESCs by blocking FGF2-HSPG interaction.
Caption: FGF2 signaling is essential for hESC self-renewal and pluripotency.
Experimental Protocols
Standard Culture of Human Embryonic Stem Cells
This protocol describes the routine maintenance of hESCs in a feeder-free system.
Materials:
-
hESCs
-
Matrigel-coated 6-well plates
-
mTeSR™1 medium
-
DMEM/F-12
-
Dispase (1 mg/mL)
-
Sterile pipettes and culture dishes
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Culture hESCs on Matrigel-coated plates in mTeSR™1 medium.
-
Change the medium daily.
-
When colonies are 70-80% confluent and show signs of differentiation in the center, they are ready for passaging.
-
Aspirate the spent medium and wash the cells with 1 mL of DMEM/F-12.
-
Add 1 mL of Dispase solution to each well and incubate for 5-7 minutes at 37°C.
-
Aspirate the Dispase and gently wash the colonies three times with 1 mL of DMEM/F-12.
-
Add 2 mL of fresh mTeSR™1 medium and detach the colonies by gently scraping with a cell scraper.
-
Break the colonies into smaller clumps by gently pipetting up and down.
-
Re-plate the cell clumps onto new Matrigel-coated plates at an appropriate split ratio (typically 1:3 to 1:6).
-
Evenly distribute the clumps and return the plate to the incubator.
Hypothetical Protocol for Inducing hESC Differentiation with this compound
This protocol outlines a potential method to induce differentiation in hESCs by inhibiting FGF signaling with this compound.
Materials:
-
Pluripotent hESCs cultured as described above
-
This compound (stock solution in DMSO)
-
mTeSR™1 medium
-
DMEM/F-12
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for pluripotency markers (e.g., OCT4, NANOG) and differentiation markers (e.g., PAX6 for ectoderm, Brachyury for mesoderm, SOX17 for endoderm)
-
Appropriate secondary antibodies and DAPI for immunofluorescence
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound to be tested should be determined based on dose-response experiments, starting from concentrations used in mESC studies (e.g., 0.5 µM to 10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Treatment:
-
Plate hESCs as for routine passaging.
-
The following day, replace the medium with fresh mTeSR™1 containing the desired concentration of this compound. Include a vehicle control (DMSO only).
-
Culture the cells for a defined period (e.g., 2, 4, and 6 days), changing the medium with fresh this compound-containing medium daily.
-
-
Analysis of Differentiation:
-
Morphology: Observe the cells daily under a microscope for changes in colony morphology, such as flattening, loss of defined borders, and appearance of differentiated cell types.
-
Immunofluorescence Staining:
-
At each time point, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against pluripotency and differentiation markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Wash three times with PBS and visualize using a fluorescence microscope.
-
-
Quantitative RT-PCR (qRT-PCR):
-
At each time point, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for pluripotency genes (OCT4, NANOG) and lineage-specific differentiation markers.
-
-
Experimental Workflow
Caption: Workflow for investigating this compound-induced differentiation of hESCs.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, by inhibiting essential FGF signaling, will not maintain hESC pluripotency but rather induce differentiation. The provided hypothetical protocol offers a framework for researchers to investigate this effect systematically. Future studies should focus on determining the optimal concentration and timing of this compound treatment to direct hESCs towards specific lineages. Understanding how the modulation of heparan sulfate-mediated signaling can influence hESC fate will provide valuable insights for developing novel differentiation protocols and for the application of small molecules in regenerative medicine.
References
Application of Surfen in Inhibiting Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that has demonstrated potent antiviral activity by inhibiting the entry of various viruses into host cells. Its primary mechanism of action involves its function as a heparan sulfate antagonist.[1] Heparan sulfate proteoglycans (HSPGs) are complex polysaccharides present on the surface of most animal cells and serve as initial attachment receptors for a wide range of viruses. By binding to HSPGs, this compound effectively blocks this initial virus-cell interaction, a critical first step in the infection cycle for many viral pathogens. This application note provides a comprehensive overview of the use of this compound as a viral entry inhibitor, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation.
Mechanism of Action
This compound's antiviral activity is primarily attributed to its ability to bind to glycosaminoglycans (GAGs), with a high affinity for heparan sulfate.[1] Many viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), utilize cell surface HSPGs as co-receptors to facilitate their attachment to the host cell membrane.[1][2]
The binding of this compound to HSPGs is thought to be electrostatic in nature.[1] This interaction sterically hinders the attachment of viral glycoproteins to these receptors, thereby preventing the initial tethering of the virus to the cell surface. This inhibition of attachment is a crucial step in preventing subsequent conformational changes in viral proteins that are necessary for membrane fusion and viral entry.
For HIV, this compound has also been shown to interfere with the action of semen-derived enhancer of viral infection (SEVI), which are amyloid fibrils that enhance HIV infectivity by promoting virus attachment to target cells. This compound inhibits the binding of SEVI to both target cells and HIV-1 virions.
Quantitative Data on Viral Inhibition
The efficacy of this compound in inhibiting viral entry has been quantified in several studies. The following tables summarize the available data for different viruses.
| Virus | Assay Type | Cell Line | Endpoint Measured | This compound Concentration | % Inhibition / IC50 | Citation |
| HSV-1 | Cell Attachment Assay | CHO cells | Inhibition of cell attachment | - | IC50 = 3 µM | |
| Viral Infection Assay | CHO cells | Complete inhibition of infection | ≥5 µM | ~100% | ||
| HIV-1 | SEVI-mediated Fusion Assay | Primary CD4+ T cells | Inhibition of SEVI-enhanced fusion | 50 µM | Significant | |
| SEVI-mediated Infection Assay | TZM-bl cells | Inhibition of SEVI-enhanced infection | 3.3 µM or 6.7 µM | Almost complete | ||
| SARS-CoV-2 (Pseudovirus) | Pseudovirus Entry Assay | 293T-ACE2 cells | Inhibition of pseudovirus entry | 20 µM | 52% |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
Caption: Mechanism of this compound-mediated inhibition of viral entry.
HSV-1 "Viral Surfing" Inhibition Workflow
Caption: Inhibition of HSV-1 "viral surfing" by this compound.
Plaque Reduction Assay Workflow
References
Unveiling Heparan Sulfate-Protein Interactions: A Guide to Using Surfen
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Heparan sulfate (HS) proteoglycans are ubiquitous molecules at the cell surface and in the extracellular matrix that play a critical role in a vast array of biological processes.[1] They achieve this by interacting with a wide range of proteins, including growth factors, cytokines, chemokines, and enzymes, thereby modulating their activity and localization.[1][2] The intricate and highly variable sulfation patterns of HS chains create specific binding sites for these proteins, making the study of these interactions crucial for understanding both normal physiology and the progression of diseases such as cancer and viral infections.[1]
Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as a potent antagonist of heparan sulfate.[3] Its mechanism of action is based on electrostatic interactions with the negatively charged sulfate and carboxyl groups of glycosaminoglycans (GAGs). This compound exhibits a binding preference for GAGs with higher charge density, with the order of binding being heparin > dermatan sulfate > heparan sulfate > chondroitin sulfate. By binding to HS, this compound effectively blocks the interaction sites for proteins, thereby inhibiting HS-dependent biological processes. This property makes this compound an invaluable tool for researchers studying the roles of heparan sulfate-protein interactions in various biological systems.
These application notes provide detailed protocols for utilizing this compound to investigate heparan sulfate-protein interactions, focusing on fluorescence-based binding assays, enzymatic inhibition assays, and cell-based signaling assays.
Mechanism of Action: this compound as a Heparan Sulfate Antagonist
This compound's utility as a research tool stems from its ability to directly bind to heparan sulfate chains, thereby sterically hindering the binding of proteins that rely on these interactions for their function. This antagonism allows for the elucidation of HS-dependent signaling pathways and cellular processes.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's activity in various assays.
Table 1: Inhibition of Enzymatic Activity by this compound
| Enzyme | Substrate | IC50 | Reference |
| Uronyl 2-O-sulfotransferase | 2-O-desulfated heparin | ~2 µM | |
| Heparin Lyases I, II, III | Heparan Sulfate | ~4 µM |
Table 2: Inhibition of Biological Processes by this compound
| Biological Process | Cell Type/System | Effective Concentration | Reference |
| HSV-1 Infection | CHO cells | ≥5 µM (complete inhibition) | |
| FGF2-stimulated Endothelial Sprouting | Endothelial cells in Matrigel | 20 µM | |
| VEGF165-mediated Endothelial Sprouting | Endothelial cells in Matrigel | 20 µM |
Experimental Protocols
Important Note on Handling this compound: this compound binds avidly to plastic surfaces. It is crucial to use glass vessels for preparing and storing this compound solutions. If plasticware must be used, it should be pre-coated with a serum-containing solution or pre-saturated with a solution of this compound to minimize loss of the compound.
Protocol 1: Fluorescence-Based Titration to Assess this compound Binding to GAGs
This protocol allows for the characterization of this compound's binding to various glycosaminoglycans (GAGs) by measuring the change in this compound's intrinsic fluorescence upon binding.
Figure 2: Workflow for Fluorescence-Based Titration.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Heparan sulfate, heparin, or other GAGs of interest
-
Glass test tubes and cuvettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 30 mM in DMSO) and store in a glass container at -20°C, protected from light.
-
Dilute the this compound stock solution to a final concentration of 3 µM in PBS in a glass vessel.
-
Prepare a series of dilutions of the GAG to be tested in PBS. The concentration range will depend on the binding affinity but can start from the low micromolar to millimolar range.
-
In a glass cuvette, place the 3 µM this compound solution.
-
Sequentially add small aliquots of the GAG solution to the this compound solution, mixing gently after each addition.
-
After each addition, measure the fluorescence emission at 488 nm using an excitation wavelength of 380 nm.
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of binding.
-
Plot the change in fluorescence intensity as a function of the GAG concentration to determine the binding characteristics.
Protocol 2: Chromogenic Anti-Factor Xa Assay to Measure Heparin Neutralization by this compound
This assay determines this compound's ability to neutralize the anticoagulant activity of heparin by measuring the activity of Factor Xa. In the presence of heparin, antithrombin III (AT) is activated, which in turn inhibits Factor Xa. This compound, by binding to heparin, prevents this activation, thus allowing Factor Xa to cleave a chromogenic substrate.
References
Surfen: A Versatile Tool for Investigating Glycosaminoglycan Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as an antagonist of sulfated glycosaminoglycans (GAGs), such as heparan sulfate (HS) and chondroitin sulfate (CS).[1][2] Its positively charged domains interact electrostatically with the negatively charged sulfate and carboxyl groups on GAGs, thereby blocking the interactions between GAGs and their binding partners.[3][4] This property makes this compound a valuable tool for investigating the diverse biological roles of GAGs, which are implicated in a wide array of physiological and pathological processes, including cell signaling, viral entry, angiogenesis, and cancer progression.[5] These application notes provide an overview of this compound's utility and detailed protocols for key experiments to probe GAG functions.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of GAG-protein interactions. By binding to the highly sulfated domains of GAGs, this compound sterically hinders the binding of proteins that rely on these interactions for their function. This includes a broad range of proteins such as growth factors, cytokines, chemokines, and viral envelope proteins. The interaction between this compound and GAGs is dependent on the charge density of the GAG, with a higher affinity for more densely sulfated GAGs like heparin.
Applications in Glycosaminoglycan Research
This compound has been employed in a variety of research areas to elucidate the functions of GAGs:
-
Stem Cell Biology: this compound helps maintain embryonic stem cells in a pluripotent state by inhibiting GAG-dependent signaling pathways, such as the Fibroblast Growth Factor (FGF) pathway, that promote differentiation.
-
Virology: As many viruses utilize cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors, this compound can be used to block viral entry and investigate the role of GAGs in viral pathogenesis.
-
Cancer Research: this compound has been shown to inhibit tumor growth and invasion by blocking GAG interactions involved in angiogenesis and cell migration.
-
Angiogenesis Research: By interfering with the binding of pro-angiogenic growth factors like FGF2 and Vascular Endothelial Growth Factor (VEGF) to their GAG co-receptors, this compound can inhibit the formation of new blood vessels.
-
Inflammation and Immunology: this compound can modulate inflammatory responses by interfering with GAG-mediated chemokine presentation and leukocyte trafficking.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound in various assays, providing a quantitative measure of its potency in disrupting GAG-protein interactions.
| Assay | Target | Cell Line/System | IC₅₀ (µM) | Reference |
| FGF2 Binding Inhibition | Heparan Sulfate | CHO Cells | ~5 | |
| Inhibition of Heparin Lyase Activity | Heparan Sulfate | In vitro | ~4 | |
| Inhibition of Endothelial Tube Formation | FGF2-mediated | Endothelial Cells | ~5 | |
| Inhibition of HSV-1 Infection | Heparan Sulfate | CHO Cells | <5 |
Signaling Pathway
The diagram below illustrates the FGF/FGFR signaling pathway and the inhibitory action of this compound. This compound binds to heparan sulfate (HS), preventing the formation of the FGF-FGFR-HS ternary complex, which is essential for receptor dimerization and downstream signaling.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes and Protocols for the In Vivo Use of Surfen in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Surfen in animal models of glioblastoma and Ewing sarcoma. The protocols detailed below are based on published, peer-reviewed studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Introduction
This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule known for its ability to antagonize heparan sulfate proteoglycans (HSPGs) and chondroitin sulfate proteoglycans (CSPGs). These proteoglycans are integral components of the extracellular matrix and are increasingly recognized for their roles in cancer progression, including tumor growth, invasion, and angiogenesis. By interfering with the function of these proteoglycans, this compound presents a novel therapeutic strategy for cancers dependent on HSPG and CSPG signaling pathways.
Glioblastoma
Overview of In Vivo Application
In preclinical studies, this compound has been investigated for its potential to inhibit the invasion of glioblastoma (GBM), a highly aggressive and invasive brain tumor. The primary mechanism of action in this context is the blockade of extratumoral chondroitin sulfate glycosaminoglycans (CS-GAGs), which are upregulated in the GBM microenvironment and facilitate tumor cell invasion.
Quantitative Data Summary
| Animal Model | Cancer Cell Line | Treatment Regimen | Key Findings | Reference |
| Fischer 344 Rats | F98 (rat glioblastoma) | Single intratumoral injection of 10 µg this compound in 10 µL saline | Reduced tumor burden and spread compared to controls. | --INVALID-LINK-- |
Experimental Protocol: Intratumoral this compound Administration in a Rat Glioblastoma Model
This protocol is adapted from Logun et al., FASEB Journal, 2019.
1. Animal Model and Cell Culture:
-
Animal Model: Adult male Fischer 344 rats.
-
Cell Line: F98 rat glioblastoma cell line.
-
Cell Culture: F98 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Tumor Implantation:
-
Harvest F98 cells and resuspend in sterile saline at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the rats according to approved institutional protocols.
-
Using a stereotactic frame, inject 1 µL of the cell suspension (1 x 10^5 cells) into the right frontal lobe.
3. This compound Preparation and Administration:
-
Prepare a 1 µg/µL solution of this compound in sterile saline.
-
Seven days post-tumor implantation, re-anesthetize the animals.
-
Using the stereotactic frame, administer a single intratumoral injection of 10 µL of the this compound solution (10 µg total dose) at the original tumor implantation site.
-
The control group should receive an equivalent volume of sterile saline.
4. Assessment of Tumor Growth and Invasion:
-
Monitor animal health and body weight regularly.
-
At a predetermined endpoint (e.g., 14 days post-treatment), euthanize the animals and perfuse with 4% paraformaldehyde.
-
Excise the brains and process for histological analysis (e.g., H&E staining, immunohistochemistry for markers of invasion).
-
Quantify tumor volume and invasion distance from the tumor core using imaging software.
Signaling Pathway
Ewing Sarcoma
Overview of In Vivo Application
In Ewing sarcoma, this compound has been shown to inhibit tumor growth by targeting dysregulated heparan sulfate proteoglycan metabolism. This leads to a reduction in ERK1/2 signaling, which is a key driver of tumorigenicity in this cancer.
Quantitative Data Summary
| Animal Model | Cancer Model | Treatment Regimen | Key Findings | Reference |
| Zebrafish (Danio rerio) | Cre-inducible expression of human EWSR1-FLI1 | 0.2 µM this compound in embryo medium, refreshed daily | Inhibited the development and progression of tumor-like outgrowths. | --INVALID-LINK-- |
Experimental Protocol: this compound Treatment in a Zebrafish Ewing Sarcoma Model
This protocol is adapted from Vasileva et al., eLife, 2022.
1. Animal Model:
-
Zebrafish Line: A Cre-inducible transgenic line expressing human EWSR1-FLI1.
-
Induction: Expression of the fusion protein is induced by Cre recombinase, leading to the development of Ewing sarcoma-like tumors.
2. This compound Treatment:
-
At 24 hours post-fertilization (hpf), identify embryos with GFP-positive tumor-like outgrowths.
-
Prepare a 0.2 µM solution of this compound in standard zebrafish embryo medium. The control group should be maintained in embryo medium with a corresponding concentration of the vehicle (e.g., DMSO).
-
Transfer the embryos to the this compound or control medium.
-
Maintain the embryos at 28.5°C and refresh the treatment and control media daily.
3. Assessment of Tumor Progression:
-
Image the embryos at regular intervals (e.g., 24 and 48 hours post-treatment) using a fluorescence microscope to monitor the size and progression of the GFP-positive outgrowths.
-
Quantify the tumor area or volume using imaging software.
-
At the experimental endpoint, embryos can be fixed and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., pH3) and ERK activation (p-ERK).
Signaling Pathway
Experimental Workflow
Disclaimer
These protocols are intended for informational purposes only and should be adapted and optimized by researchers based on their specific experimental needs and in accordance with their institution's animal care and use committee guidelines.
Application Notes and Protocols: Flow Cytometry Analysis of Surfen's Effect on Cell Surface Heparan Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heparan sulfate (HS) proteoglycans, located on the cell surface and in the extracellular matrix, are crucial for a multitude of biological processes. They act as co-receptors for a variety of signaling molecules, including growth factors, chemokines, and morphogens, thereby modulating cell proliferation, differentiation, and migration. The small molecule Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) has been identified as a potent antagonist of heparan sulfate.[1][2][3] this compound binds electrostatically to heparan sulfate and other glycosaminoglycans (GAGs), with a binding affinity that correlates with the charge density of the GAG.[2][3] This interaction neutralizes the function of HS, leading to the inhibition of various HS-dependent cellular events.
These application notes provide a detailed protocol for analyzing the effect of this compound on cell surface heparan sulfate using flow cytometry. This technique allows for the quantitative assessment of this compound's ability to block the binding of HS-interacting proteins, providing valuable insights into its mechanism of action and potential therapeutic applications.
Principle of the Assay
This protocol utilizes flow cytometry to measure the inhibition of fibroblast growth factor 2 (FGF2) binding to cell surface heparan sulfate in the presence of this compound. FGF2 binding to cells, such as Chinese Hamster Ovary (CHO) cells which have low levels of high-affinity FGF receptors, is largely dependent on the presence of cell surface heparan sulfate. By using a fluorescently labeled ligand that binds to HS (e.g., biotinylated FGF2 followed by a fluorescent streptavidin conjugate), the amount of HS available for binding on the cell surface can be quantified. A reduction in the fluorescent signal in the presence of this compound indicates its inhibitory effect on the ligand-HS interaction.
Data Presentation
The inhibitory effect of this compound on the binding of various ligands to cell surface heparan sulfate can be quantified and summarized. The following tables present data on this compound's inhibitory activity from published studies.
Table 1: Inhibition of FGF2 Binding to CHO Cells by this compound
| This compound Concentration (µM) | Inhibition of FGF2 Binding (%) |
| 0 | 0 |
| 1 | ~20 |
| 5 | ~50 (IC50) |
| 10 | ~95 |
| 20 | >95 |
Table 2: IC50 Values of this compound for Inhibition of Various HS-Dependent Processes
| Process | System | IC50 (µM) | Reference |
| FGF2 Binding | CHO Cells | ~5 | |
| Heparin Lyase Activity | In vitro | ~4 | |
| Uronyl 2-O-sulfotransferase Activity | In vitro | ~2 | |
| HSV-1 Infection | CHO Cells | <5 |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of this compound's Inhibition of FGF2 Binding to Cell Surface Heparan Sulfate
This protocol details the steps to quantify the inhibitory effect of this compound on the binding of FGF2 to cell surface heparan sulfate on CHO cells.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide)
-
Biotinylated FGF2
-
Streptavidin-PE-Cy5 or other suitable fluorescent conjugate
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Flow Cytometer (e.g., BD FACSCalibur)
-
Flow cytometry analysis software (e.g., FlowJo)
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput analysis)
Procedure:
-
Cell Culture: Culture CHO-K1 cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution. Avoid using trypsin, as it can cleave cell surface proteoglycans.
-
Washing: Wash the cells twice with cold PBS containing 1% BSA by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cells in cold PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.
-
This compound Incubation: Aliquot 100 µL of the cell suspension into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) to the respective tubes. Incubate for 10-30 minutes at 4°C.
-
FGF2 Binding: Add a predetermined optimal concentration of biotinylated FGF2 to each tube. Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Washing: Wash the cells twice with cold PBS containing 1% BSA to remove unbound FGF2.
-
Secondary Staining: Resuspend the cell pellets in 100 µL of cold PBS with 1% BSA containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE-Cy5) at the manufacturer's recommended dilution. Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells three times with cold PBS with 1% BSA.
-
Flow Cytometry Acquisition: Resuspend the final cell pellet in 300-500 µL of cold PBS. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) of the fluorescent signal for each sample. Calculate the percentage of inhibition of FGF2 binding for each this compound concentration relative to the untreated control.
Visualizations
The following diagrams illustrate the mechanism of this compound action and the experimental workflow.
Caption: Mechanism of this compound's inhibition of FGF2 signaling.
Caption: Experimental workflow for flow cytometry analysis.
Discussion and Conclusion
The provided protocols and data demonstrate that flow cytometry is a robust and quantitative method to assess the inhibitory effect of this compound on cell surface heparan sulfate. This compound effectively blocks the interaction of HS with its binding partners, such as FGF2, in a dose-dependent manner. This inhibitory action extends to other HS-dependent processes, including viral entry and cell adhesion.
The versatility of flow cytometry allows for the screening and characterization of other potential heparan sulfate antagonists. By adapting the protocol to use different cell types and HS-binding ligands, researchers can explore the broader biological effects of such compounds. The ability to quantify the inhibition of these interactions is critical for the development of novel therapeutics targeting pathologies where heparan sulfate plays a key role, such as cancer, inflammation, and infectious diseases.
References
Application Notes and Protocols: Western Blot Analysis for Downstream Effects of Surfen Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule known to be a potent antagonist of cell surface heparan sulfate proteoglycans (HSPGs). By binding to HSPGs, this compound effectively blocks the interaction of various growth factors and cytokines with their co-receptors, leading to the modulation of downstream signaling pathways. A primary and well-documented effect of this compound is the inhibition of Fibroblast Growth Factor 2 (FGF2) signaling. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of this compound treatment, with a particular focus on the FGF2-mediated phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2).
Signaling Pathway Affected by this compound
This compound's mechanism of action involves binding to cell surface heparan sulfate, which is a crucial co-receptor for FGF2 binding to its high-affinity Fibroblast Growth Factor Receptor (FGFR). This binding event prevents the formation of the FGF2-FGFR-HSPG ternary complex, which is essential for receptor dimerization and subsequent autophosphorylation. The inhibition of FGFR activation leads to the attenuation of downstream signaling cascades, most notably the Ras-Raf-MEK-Erk pathway. The diagram below illustrates this inhibitory action.
Application Notes and Protocols for Cell-Based Assays Measuring Surfen's Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that functions as a potent antagonist of heparan sulfate (HS), a glycosaminoglycan present on the surface of virtually all mammalian cells.[1][2] By binding to the negatively charged sulfate and carboxyl groups of HS, this compound can disrupt the interactions between HS and a multitude of proteins, including growth factors, chemokines, and viral proteins.[1] This inhibitory action makes this compound a valuable tool for studying HS-dependent biological processes and a potential therapeutic agent for diseases where these interactions are dysregulated, such as cancer and viral infections.
These application notes provide detailed protocols for various cell-based assays to quantify the inhibitory activity of this compound. The assays described herein are designed to be robust and reproducible, providing valuable insights into the mechanism of action of this compound and other HS antagonists.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on this compound's inhibitory activity across different cell-based assays.
| Assay Type | Cell Line | Ligand/Virus | Measured Parameter | IC50 | Reference |
| FGF2 Binding | CHO Cells | FGF2 | FGF2 Binding | ~5 µM | [1] |
| FGF Signaling | Transformed Endothelial Cells | FGF2 | Erk Phosphorylation | ~6-12 µM (concentration for 55-86% inhibition) | [1] |
| FGF Signaling | Murine Embryonic Stem Cells | FGF2 | Erk1/2 Phosphorylation | Dose-dependent attenuation observed | |
| Viral Infection | CHO Cells | Recombinant HSV-1 (GFP-expressing) | GFP Fluorescence | Not specified | |
| Cell Attachment | Not specified | Heparin-binding domain of fibronectin | Cell Adhesion | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
FGF Signaling Pathway Inhibition by this compound
Caption: Inhibition of the FGF2 signaling pathway by this compound.
General Workflow for Cell-Based Inhibition Assays
Caption: A generalized workflow for a cell-based inhibition assay.
Experimental Protocols
FGF2 Binding Assay
Principle: This assay quantifies the ability of this compound to inhibit the binding of Fibroblast Growth Factor 2 (FGF2) to heparan sulfate on the cell surface. Chinese Hamster Ovary (CHO) cells are often used as they express high levels of HS but low levels of high-affinity FGF receptors.
Materials:
-
CHO cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Biotinylated FGF2
-
This compound
-
Flow cytometer
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-PE)
-
FACS buffer (e.g., PBS with 1% BSA)
Protocol:
-
Cell Culture: Culture CHO cells to ~80-90% confluency.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Wash the cells with ice-cold FACS buffer and resuspend to a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.1 µM to 20 µM) to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for 10 minutes at 4°C.
-
FGF2 Binding: Add a fixed concentration of biotinylated FGF2 (e.g., 50 ng/mL) to each tube.
-
Incubation: Incubate for 30 minutes at 4°C to allow for binding.
-
Staining: Wash the cells twice with ice-cold FACS buffer. Resuspend the cells in 100 µL of FACS buffer containing a streptavidin-conjugated fluorophore.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 500 µL of FACS buffer. Analyze the cells using a flow cytometer, measuring the fluorescence intensity.
-
Data Analysis: The percentage of FGF2 binding inhibition is calculated relative to the vehicle control. An IC50 value can be determined by plotting the percentage of inhibition against the log of this compound concentration.
FGF2-Induced Erk Phosphorylation Assay
Principle: This assay measures the downstream signaling effects of this compound's inhibition of FGF2 binding. The activation of the FGF receptor leads to the phosphorylation of Extracellular signal-regulated kinase (Erk). This phosphorylation can be detected by Western blotting.
Materials:
-
Transformed endothelial cells or other FGF2-responsive cell lines
-
Cell culture medium
-
This compound
-
Recombinant FGF2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Erk (p-Erk) and anti-total-Erk
-
HRP-conjugated secondary antibody
-
Western blotting apparatus and reagents
Protocol:
-
Cell Culture: Plate endothelial cells and grow to ~80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal Erk phosphorylation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 6 µM and 12 µM) for 10 minutes. Include a vehicle control.
-
FGF2 Stimulation: Add FGF2 (e.g., 20 ng/mL) to the cells and incubate for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-p-Erk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-Erk antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-Erk to total Erk is calculated and normalized to the FGF2-stimulated control.
Viral Infection Assay
Principle: This assay assesses this compound's ability to block the entry of heparan sulfate-dependent viruses into host cells. A recombinant Herpes Simplex Virus 1 (HSV-1) expressing Green Fluorescent Protein (GFP) is used to infect CHO cells.
Materials:
-
CHO cells transduced with 3-O-sulfotransferase-3A (to enhance HSV-1 susceptibility)
-
Recombinant HSV-1 expressing GFP
-
This compound
-
Cell culture medium
-
Fluorescence microscope and/or flow cytometer
Protocol:
-
Cell Culture: Plate the transduced CHO cells in a multi-well plate and allow them to adhere.
-
This compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Viral Infection: Add the recombinant HSV-1-GFP to the cells at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 12 hours at 37°C.
-
Analysis:
-
Fluorescence Microscopy: Visualize the GFP expression in the cells using a fluorescence microscope.
-
Flow Cytometry: For a quantitative analysis, harvest the cells and measure the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Data Analysis: The percentage of infection inhibition is calculated based on the reduction in GFP fluorescence in this compound-treated cells compared to the vehicle control.
Cell Attachment Assay
Principle: This assay measures the ability of this compound to inhibit the attachment of cells to a substrate coated with a heparan sulfate-binding protein, such as the Hep-II domain of fibronectin.
Materials:
-
96-well plates coated with the heparin-binding domain of fibronectin
-
Calcein AM
-
This compound
-
Adherent cell line
-
Fluorimeter
Protocol:
-
Cell Labeling: Load the cells with Calcein AM, a fluorescent dye that is retained in live cells.
-
This compound Treatment: Pre-incubate the Calcein AM-loaded cells with varying concentrations of this compound.
-
Cell Adhesion: Add the treated cells to the fibronectin-coated 96-well plates.
-
Incubation: Allow the cells to adhere for a specific period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorimeter.
-
Data Analysis: The number of adherent cells is proportional to the fluorescence intensity. The percentage of attachment inhibition is calculated relative to the vehicle control.
References
Surfen: Modulating Angiogenesis In Vitro - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2) are key pro-angiogenic factors that bind to their respective receptors on endothelial cells, initiating signaling cascades that lead to cell proliferation, migration, and tube formation. Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors, essential for the binding and activation of these growth factors.
Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that functions as a heparan sulfate (HS) antagonist.[1][2] By binding to heparan sulfate, this compound effectively blocks the interaction between HS-dependent growth factors like VEGF and FGF2 and their receptors on endothelial cells.[1][3] This inhibitory action disrupts downstream signaling pathways, leading to a modulation of angiogenesis. These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects in vitro.
Mechanism of Action
This compound's anti-angiogenic activity stems from its ability to bind to the negatively charged heparan sulfate chains on the surface of endothelial cells. This binding is electrostatic in nature and prevents the formation of the ternary complex between the growth factor (VEGF or FGF2), its receptor (VEGFR or FGFR), and the HSPG co-receptor.[1] The disruption of this complex inhibits the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for endothelial cell proliferation and differentiation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key in vitro angiogenesis assays.
Table 1: Inhibition of FGF2-Stimulated Endothelial Tube Formation by this compound
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 0 | 0 |
| 5 | ~50 (IC50) |
| 10 | >90 |
| 20 | 100 |
Table 2: Effect of this compound on FGF2-Induced ERK Phosphorylation
| This compound Concentration (µM) | Inhibition of Erk Phosphorylation (%) |
| 0 | 0 |
| 6 | 55 |
| 12 | 86 |
Experimental Protocols
Herein are detailed protocols for assessing the anti-angiogenic properties of this compound in vitro.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial Cell Growth Medium (EGM-2)
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Basement Membrane Extract (e.g., Matrigel®)
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This compound
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VEGF or FGF2
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96-well plates
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Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
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Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
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Treatment: Prepare different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) in EGM-2. Also, prepare a positive control with a pro-angiogenic factor (e.g., 50 ng/mL VEGF or 30 ng/mL FGF2) and a negative control with basal medium.
-
Incubation: Add 100 µL of the cell suspension to each well of the coated plate. Then, add 100 µL of the respective treatment or control solutions. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
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After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM for 30 minutes.
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Visualize the tube-like structures using a fluorescence microscope.
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Quantify the total tube length and the number of branch points using image analysis software.
-
Endothelial Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
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HUVECs
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EGM-2
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This compound
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate overnight.
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Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM).
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Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis of ERK Phosphorylation
This technique is used to detect the phosphorylation status of ERK, a key protein in the pro-angiogenic signaling cascade.
Materials:
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HUVECs
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EGM-2
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This compound
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VEGF or FGF2
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Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
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HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 6, 12 µM) for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phospho-ERK signal to the total ERK signal.
Conclusion
This compound presents a valuable tool for studying the role of heparan sulfate proteoglycans in angiogenesis. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-angiogenic effects of this compound in a controlled in vitro setting. By utilizing these assays, researchers can further elucidate the molecular mechanisms underlying angiogenesis and explore the therapeutic potential of targeting HSPG-growth factor interactions.
References
Troubleshooting & Optimization
Optimizing Surfen concentration for cell culture experiments
Technical Support Center: Optimizing Surfen Concentration
Welcome to the technical support center for this compound, a potent heparan sulfate (HS) antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as a heparan sulfate antagonist.[1][2] It functions by binding to the negatively charged sulfate and carboxyl groups on glycosaminoglycans (GAGs) like heparan sulfate.[1][2] This binding action physically blocks the interaction between HS and various proteins, such as growth factors (e.g., FGF2, VEGF), cytokines, and viral proteins.[1] By preventing these interactions, this compound effectively inhibits downstream signaling pathways that are dependent on HS as a co-receptor.
Q2: What is a typical working concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-type and application-dependent. However, a general starting range is between 2 µM and 20 µM .
-
IC₅₀ values (the concentration that inhibits 50% of a specific biological function) have been reported at approximately 2 µM for inhibiting uronyl 2-O-sulfotransferase and ~5 µM for inhibiting FGF2 binding in CHO cells.
-
Complete inhibition of processes like HSV-1 infection and FGF2-stimulated tube formation has been observed at concentrations of 5-20 µM .
It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound dihydrochloride is soluble in water and DMSO.
-
Preparation : For a 10 mM stock solution in DMSO, you would dissolve 4.45 mg of this compound (MW: 445.35 g/mol ) in 1 mL of DMSO. Always refer to the batch-specific molecular weight on your product's Certificate of Analysis.
-
Storage : Store the stock solution at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation after adding this compound to my cell culture media. What should I do?
Precipitation can occur if the final concentration of the solvent (like DMSO) is too high or if this compound interacts with components in complex, serum-rich media.
-
Solution 1: Check Solvent Concentration : Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
-
Solution 2: Pre-dilute in Serum-Free Media : Before adding to your final culture volume, pre-dilute the this compound stock in a small volume of serum-free medium. Mix well by gentle pipetting or vortexing, and then add this intermediate dilution to your cells.
-
Solution 3: Test Different Media : If precipitation persists, consider testing the experiment in a serum-free or reduced-serum formulation, if compatible with your cell line.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Cytotoxicity | Concentration Too High : this compound can be cytotoxic at higher concentrations, although some studies report low toxicity. The toxic threshold varies significantly between cell types. | Perform a dose-response curve using a viability assay (e.g., MTT, alamarBlue®, or trypan blue exclusion) to determine the maximum non-toxic concentration. Start with a broad range (e.g., 1 µM to 50 µM). |
| Solvent Toxicity : The vehicle (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a "vehicle-only" control in parallel. | |
| No Effect or Inconsistent Results | Concentration Too Low : The concentration used may be insufficient to effectively antagonize HS in your specific system. | Re-evaluate your dose-response curve. If no toxicity is observed, test higher concentrations. The required concentration can be higher in the presence of high levels of serum or extracellular matrix proteins. |
| Compound Inactivity : Improper storage or handling may have degraded the compound. | Prepare a fresh stock solution from the powder. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. | |
| Cell-Specific Resistance : The biological process you are studying may not be strongly dependent on heparan sulfate in your chosen cell line. | Confirm that your target pathway is HS-dependent in your cell model. Use a positive control (e.g., a growth factor known to require HS, like FGF2) to validate this compound's activity. | |
| Reduced Inhibitory Effect at High Concentrations | Off-Target Effects or Self-Aggregation : Some studies have noted that increasing this compound concentration beyond a certain point (e.g., >20 µM) can lead to reduced inhibitory activity. This could be due to compound aggregation or other unknown mechanisms. | This is a known phenomenon. Trust your dose-response data and select the concentration that gives the maximal desired effect, even if it is not the highest concentration tested. Avoid using concentrations well above the optimal range. |
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay
This protocol helps establish the ideal concentration range that is both effective and non-toxic.
-
Cell Plating : Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of analysis.
-
Prepare this compound Dilutions : Create a series of 2x concentrated this compound solutions in your culture medium. A suggested range is 0, 2, 5, 10, 20, 40, 60, 80, 100 µM (this will result in final concentrations of 0, 1, 2.5, 5, 10, 20, 30, 40, 50 µM). Include a "vehicle-only" control.
-
Cell Treatment : Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells.
-
Incubation : Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment : Perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions.
-
Data Analysis : Normalize the results to the untreated control (0 µM this compound). Plot cell viability (%) against this compound concentration to determine the IC₅₀ (inhibitory concentration) and the maximum non-toxic concentration.
Example Data: this compound Cytotoxicity Profile
The table below shows example data from a 48-hour cytotoxicity assay on a hypothetical cancer cell line (e.g., Ewing Sarcoma TC32 cells).
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation (%) |
| 0 (Control) | 100 | 4.5 |
| 1 | 98.1 | 5.1 |
| 2.5 | 96.5 | 4.8 |
| 5 | 94.2 | 3.9 |
| 10 | 88.7 | 4.2 |
| 20 | 75.3 | 5.5 |
| 30 | 52.1 | 6.1 |
| 40 | 24.6 | 4.7 |
| 50 | 8.9 | 3.2 |
From this data, a researcher might select a working concentration between 5-15 µM to ensure maximal HS antagonism with minimal impact on cell viability (>85%).
Visualizations
Signaling Pathway Diagram
The diagram below illustrates how this compound disrupts heparan sulfate-dependent signaling. HS proteoglycans on the cell surface act as co-receptors, essential for the binding of a ligand (like a growth factor) to its signaling receptor. This compound binds directly to HS, preventing the formation of this ternary complex and inhibiting downstream signaling.
Caption: this compound inhibits signaling by binding to heparan sulfate.
Experimental Workflow Diagram
This workflow provides a logical sequence for designing and executing an experiment to find the optimal this compound concentration.
Caption: A step-by-step workflow for this compound optimization.
References
How to minimize off-target effects of Surfen in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Surfen in their experiments.
Troubleshooting Guide & FAQs
Q1: My experiment shows unexpected results that are inconsistent with heparan sulfate (HS) inhibition. What could be the cause?
A1: Unexpected results when using this compound may stem from its off-target effects. This compound is a polycationic molecule that binds to glycosaminoglycans (GAGs) based on charge density, not just heparan sulfate[1]. It can also interact with other sulfated GAGs like chondroitin sulfate (CS) and dermatan sulfate (DS), leading to unintended biological consequences[1][2][3].
Troubleshooting Steps:
-
Review this compound Concentration: High concentrations of this compound increase the likelihood of off-target binding. Determine the optimal concentration for your specific cell type and experimental endpoint by performing a dose-response curve. Start with a low concentration (e.g., 1-5 µM) and titrate up to find the lowest effective concentration for your desired on-target effect[4].
-
Include Proper Controls:
-
Positive Control: Use a known HS-dependent process in your experimental system to confirm this compound's activity. For example, inhibition of FGF2-induced Erk phosphorylation.
-
Negative Control (Off-Target): If possible, include an experimental condition that is dependent on other GAGs, like chondroitin sulfate, to assess the extent of off-target effects at your chosen this compound concentration.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
-
Consider the Cellular Context: The expression levels of different GAGs can vary significantly between cell types. Cells with high levels of chondroitin sulfate may be more susceptible to this compound's off-target effects.
Q2: I am observing cytotoxicity at the concentration of this compound required to see my desired effect. How can I mitigate this?
A2: While this compound is generally not considered cytotoxic at effective concentrations, high doses or prolonged exposure can lead to cell death.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound for your specific cell line.
-
Optimize Incubation Time: Reduce the duration of this compound exposure. It's possible that a shorter incubation time is sufficient to achieve the desired on-target effect while minimizing toxicity.
-
Dose-Response Analysis: As mentioned previously, a careful dose-response analysis is crucial. The goal is to find a therapeutic window where you observe the desired biological effect without significant cytotoxicity.
Q3: How can I be sure that the effects I'm observing are due to the inhibition of HS-protein interactions and not some other mechanism?
A3: This is a critical question in pharmacological studies. Several experimental approaches can increase confidence in the specificity of this compound's action.
Verification Strategies:
-
Rescue Experiments: Attempt to "rescue" the effect of this compound by adding an excess of exogenous heparin or heparan sulfate. If this compound is acting by competing for HS binding sites, adding excess HS should reverse the observed effect.
-
Use of Genetically Modified Cells: If available, use cell lines with genetic modifications in the HS biosynthesis pathway (e.g., Ext1 knockout cells, which lack HS). These cells should be resistant to the on-target effects of this compound.
-
Specificity Controls: Demonstrate that this compound does not affect signaling pathways that are independent of heparan sulfate. For example, it has been shown that this compound does not inhibit EGF-stimulated Erk phosphorylation, as this pathway is not HS-dependent.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
| Parameter | Value | Experimental System | Reference |
| IC50 for FGF2 Binding Inhibition | ~5 µM | CHO Cells | |
| Inhibition of FGF2-induced Erk Phosphorylation | 55% | Transformed Endothelial Cells | |
| 86% | Transformed Endothelial Cells | ||
| GAG Binding Affinity (Qualitative) | Heparin > Dermatan Sulfate > Heparan Sulfate > Chondroitin Sulfate | Fluorescence-based Titrations |
Key Experimental Protocols
Protocol: Inhibition of FGF2-Induced Erk Phosphorylation
This protocol details a method to assess the on-target activity of this compound by measuring the inhibition of Fibroblast Growth Factor 2 (FGF2)-induced phosphorylation of Extracellular signal-regulated kinase (Erk).
Materials:
-
Cell line responsive to FGF2 (e.g., transformed endothelial cells, Ewing sarcoma cell lines TC32 or EWS502)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin)
-
This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human FGF2
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Erk1/2 (pErk1/2), anti-total-Erk1/2 (Erk1/2), anti-Tubulin or other loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal levels of Erk phosphorylation.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in a serum-free medium at various concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
Aspirate the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for 10-30 minutes at 37°C.
-
-
FGF2 Stimulation:
-
Add FGF2 to the wells to a final concentration of 10-20 ng/mL.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pErk1/2 and total Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Image the blot and perform densitometry analysis to quantify the levels of pErk1/2 relative to total Erk1/2.
-
Visualizations
Caption: On-target effect of this compound on the FGF2-FGFR-MAPK/Erk signaling pathway.
Caption: Experimental workflow for assessing this compound's inhibition of FGF2-induced Erk phosphorylation.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. This compound, a small molecule antagonist of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a proteoglycan binding agent, reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: Improving the Solubility of Surfen for in vivo Studies
For researchers, scientists, and drug development professionals, achieving optimal solubility of therapeutic compounds is a critical step in ensuring successful in vivo studies. Surfen, a potent heparan sulfate antagonist, presents unique challenges due to its limited solubility in aqueous solutions, which can lead to precipitation and aggregation upon administration. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the effective delivery of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound?
A1: this compound is reported to be soluble up to 20 mM in both water and dimethyl sulfoxide (DMSO). However, its solubility in physiological buffers like phosphate-buffered saline (PBS) can be lower and may lead to precipitation.
Q2: Why does my this compound solution precipitate when diluted in PBS or cell culture media?
A2: Precipitation upon dilution is a common issue with this compound. This can be attributed to several factors:
-
The Common Ion Effect: The presence of salts in buffers can decrease the solubility of this compound, which is often formulated as a dihydrochloride salt.
-
pH Shift: A change in pH from the initial solvent to the physiological buffer can alter the ionization state of this compound, affecting its solubility.
-
Supersaturation: A highly concentrated stock solution in an organic solvent like DMSO can become supersaturated when rapidly diluted into an aqueous buffer, leading to the drug crashing out of solution.
Q3: Can I use standard plastic labware when working with this compound?
A3: It is not recommended. This compound has been observed to bind avidly to plastic surfaces. To avoid loss of compound, it is best to use glass vials or polypropylene tubes that have been pre-coated with a serum-containing solution to block non-specific binding sites.
Q4: What are the signs of this compound aggregation in vivo?
A4: While direct visualization of aggregation in vivo is challenging without specialized imaging techniques, indirect signs may include:
-
Variable or lower-than-expected therapeutic efficacy.
-
Localized tissue irritation or inflammation at the injection site.
-
Inconsistent pharmacokinetic profiles between subjects.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon preparation of dosing solution.
| Potential Cause | Troubleshooting Step |
| Exceeding solubility limit in aqueous buffer. | Prepare a higher concentration stock solution in 100% DMSO (e.g., 30 mM) and then perform a stepwise dilution into your final aqueous vehicle. Ensure the final DMSO concentration is within a tolerable range for your in vivo model (typically <10%). |
| Rapid dilution from organic solvent to aqueous buffer. | Add the this compound stock solution to the aqueous vehicle dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion. |
| Buffer composition. | If using PBS, consider switching to a saline solution (0.9% NaCl) as the high phosphate concentration in PBS can sometimes contribute to precipitation. |
| Temperature effects. | Ensure that both the this compound stock solution and the aqueous diluent are at the same temperature before mixing. Some compounds are less soluble at lower temperatures. |
Issue 2: Suspected precipitation or aggregation at the injection site in vivo.
| Potential Cause | Troubleshooting Step |
| "Salting out" effect at the injection site. | Consider using a formulation with a co-solvent or a complexation agent to improve and maintain solubility in the physiological environment. |
| Interaction with extracellular matrix components. | This compound is known to interact with glycosaminoglycans like heparan sulfate.[1] This interaction is part of its mechanism of action but could potentially contribute to localized aggregation. Experiment with different injection routes or slower infusion rates. |
| Formulation instability. | Always prepare the final dosing solution fresh on the day of use.[2] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Note that quantitative data in complex formulations are limited in the public domain.
| Solvent/Vehicle | Concentration | Notes |
| Water | up to 20 mM | |
| DMSO | up to 20 mM | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (≥ 5.61 mM) | Clear solution was obtained. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice (using a co-solvent approach)
This protocol is adapted from methodologies suggested for poorly soluble compounds and aims to maintain this compound in solution for in vivo administration.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
Procedure:
-
Prepare a Stock Solution: In a sterile glass vial, dissolve this compound dihydrochloride in 100% DMSO to a concentration of 30 mM. This can be facilitated by gentle warming and vortexing. Ensure the solution is completely clear.
-
Prepare the Final Dosing Vehicle: In a separate sterile glass vial, prepare a 10% DMSO in corn oil solution. For example, to make 1 mL of the vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile corn oil.
-
Prepare the Dosing Solution: Add the this compound stock solution to the 10% DMSO/corn oil vehicle to achieve the desired final concentration. For example, to achieve a final concentration of 2.5 mg/mL, add the appropriate volume of the 30 mM stock solution. It is recommended to add the stock solution to the vehicle in a stepwise manner with continuous mixing.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.
Note: The final concentration of DMSO should be carefully considered to minimize toxicity in the animal model.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: Antagonism of Heparan Sulfate-Mediated FGF2 Signaling
This compound acts as a heparan sulfate (HS) antagonist. It binds to the negatively charged sulfate and carboxyl groups of HS proteoglycans (HSPGs) on the cell surface. This binding interferes with the formation of the ternary complex between Fibroblast Growth Factor 2 (FGF2), its receptor (FGFR), and HSPG, which is essential for downstream signaling. By blocking this interaction, this compound inhibits the activation of the MAP kinase pathway.
Experimental Workflow for Preparing this compound Dosing Solutions
This workflow outlines the key steps and considerations for preparing a this compound formulation for in vivo studies to minimize precipitation.
References
Overcoming resistance to Surfen treatment in cancer cells
Technical Support Center: Surfen Treatment for Cancer
Welcome to the technical support center for researchers utilizing this compound in cancer studies. This resource provides guidance on troubleshooting common experimental issues and answers frequently asked questions related to this compound treatment and the development of resistance in cancer cells.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as a heparan sulfate (HS) antagonist.[1][2] It was first described in 1938 as an agent to optimize insulin delivery.[3][4][5] In the context of cancer, its primary mechanism involves binding to negatively charged glycosaminoglycans (GAGs) like heparan sulfate and chondroitin sulfate on the cell surface and in the extracellular matrix (ECM). This binding interferes with crucial cancer-related processes:
-
Inhibition of Growth Factor Signaling: this compound can block the interaction between HS and various growth factors (like FGF2 and VEGF), which are essential for tumor growth, angiogenesis, and survival. This disruption can lead to reduced downstream signaling, such as the MAPK/ERK pathway.
-
Reduction of Cancer Cell Invasion: By binding to GAGs in the tumor microenvironment, this compound can inhibit the invasive spread of cancer cells, such as glioblastoma.
-
Alteration of Polyamine Uptake: While not its primary described function, as an HS antagonist, this compound may interfere with the polyamine transport system, as polyamines are highly cationic and their uptake is often dependent on cell surface proteoglycans. Polyamines are essential for cell proliferation and their metabolism is frequently dysregulated in cancer.
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific studies on acquired this compound resistance are limited, based on its mechanism of action, potential resistance pathways include:
-
Alterations in Heparan Sulfate Proteoglycan (HSPG) Expression: Cancer cells might downregulate the expression of specific HSPGs that this compound targets, thereby reducing the drug's binding sites.
-
Changes in HS Sulfation Patterns: The binding of this compound is dependent on the sulfation of GAGs. Alterations in the activity of sulfotransferases could change these patterns and reduce this compound's affinity.
-
Upregulation of Compensatory Signaling Pathways: Cancer cells could activate alternative signaling pathways to bypass the inhibition of growth factor signaling caused by this compound.
-
Increased Polyamine Biosynthesis: To compensate for potential inhibition of polyamine uptake, cancer cells might upregulate their own polyamine production through enzymes like ornithine decarboxylase (ODC).
Q3: What types of cancers have been studied with this compound or other HS antagonists?
Research has shown the potential of targeting HSPGs with agents like this compound in various cancers, including:
-
Glioblastoma (GBM)
-
Ewing Sarcoma
The broader strategy of targeting HSPGs is being explored in a range of cancers due to the central role of these molecules in tumor progression, including angiogenesis, invasion, and metastasis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity assays with this compound treatment. | 1. Inconsistent this compound concentration: this compound may precipitate at high concentrations or in certain media. 2. Cell density: The effect of this compound can be cell density-dependent. 3. Media components: Serum proteins can bind to this compound, reducing its effective concentration. | 1. Prepare fresh this compound solutions for each experiment. Visually inspect for precipitates. Consider using a lower concentration range. 2. Standardize cell seeding density across all experiments. 3. Test the effect of this compound in low-serum or serum-free media for a short duration, if your cell line can tolerate it. |
| No significant effect of this compound on cancer cell invasion in a Matrigel assay. | 1. Sub-optimal this compound concentration: The concentration may be too low to effectively block GAG interactions. 2. Assay duration: The incubation time may be too short to observe an effect on invasion. 3. Cell line characteristics: The specific cancer cell line may not be highly dependent on HS-mediated invasion. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your cell line. 2. Increase the duration of the invasion assay. 3. Confirm the expression of relevant HSPGs on your cell line. Consider using a positive control (e.g., a cell line known to be sensitive to HS antagonists). |
| Difficulty in interpreting results of combination therapy with this compound. | 1. Antagonistic or synergistic effects: The second compound may interfere with or enhance this compound's activity in unexpected ways. 2. Toxicity: The combination may be more toxic to the cells than either agent alone. | 1. Use synergy analysis software (e.g., CompuSyn) to determine if the drug interaction is synergistic, additive, or antagonistic. 2. Perform thorough dose-response curves for each drug individually and in combination to assess toxicity. |
Experimental Protocols
1. Protocol for Assessing this compound's Effect on Cell Viability (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Protocol for Polyamine Uptake Assay
This protocol is adapted from methods using fluorescently-labeled polyamines.
-
Cell Culture: Culture cells to 70-80% confluency.
-
Incubation with Labeled Polyamines: Prepare a solution of a fluorescently-labeled polyamine (e.g., a BODIPY-conjugated polyamine) in an appropriate buffer or medium.
-
Treatment: Pre-treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Uptake: Add the fluorescently-labeled polyamine to the cells and incubate for a time determined by uptake kinetics (e.g., 30 minutes to 2 hours).
-
Washing: Wash the cells multiple times with cold PBS to remove extracellular fluorescent polyamines.
-
Analysis: Harvest the cells and analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Interpretation: A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of polyamine uptake.
3. Protocol for Heparan Sulfate Quantification (ELISA)
Commercially available ELISA kits can be used to quantify heparan sulfate in cell lysates or conditioned media.
-
Sample Preparation: Prepare cell lysates or collect conditioned medium from control and this compound-treated cells.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific HS ELISA kit. This typically involves adding samples and standards to a microplate pre-coated with an anti-HS antibody.
-
Detection: A biotin-conjugated detection antibody and a streptavidin-HRP conjugate are used to generate a colorimetric signal.
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the concentration of HS in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and potential resistance pathways.
References
Best practices for long-term storage of Surfen powder and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Surfen powder and solutions. It includes frequently asked questions and troubleshooting guides in a user-friendly format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as this compound hydrate or this compound dihydrochloride, is a small molecule that functions as a heparan sulfate antagonist.[1][2] Its primary mechanism of action is to bind to glycosaminoglycans (GAGs) such as heparan sulfate, thereby preventing the interaction of these molecules with various proteins.[3][4] This is particularly relevant in inhibiting signaling pathways that are dependent on heparan sulfate proteoglycans (HSPGs) as co-receptors, such as the Fibroblast Growth Factor 2 (FGF2) signaling pathway.[3]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for at least four years.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare fresh solutions of this compound for each experiment. However, if necessary, stock solutions can be prepared and stored. This compound is soluble in water and DMSO at concentrations up to 20 mM. For storage, it is advisable to aliquot the stock solution into tightly sealed vials and store them at -20°C for up to one month. Some sources also suggest storage at -80°C. To prevent degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment.
Q4: Is this compound stable in cell culture media?
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years |
| Stock Solution | -20°C or -80°C | Up to 1 month |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to my aqueous assay buffer.
-
Possible Cause: The solubility of this compound, a quinoline derivative, can be influenced by the pH of the aqueous buffer. Precipitation can also occur if the concentration of the organic solvent (like DMSO) from the stock solution is too high in the final aqueous solution.
-
Solutions:
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. While this compound is generally soluble in neutral aqueous solutions, ensure that the pH of your assay buffer is within a compatible range.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay to a minimum, typically below 1%, to prevent precipitation.
-
Vortexing: When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing to ensure rapid and thorough mixing.
-
Pre-warm Buffer: Gently warming the assay buffer before adding the this compound stock solution may help in maintaining solubility.
-
Issue 2: I am observing high variability or lower than expected activity in my cell-based assays.
-
Possible Causes:
-
Inconsistent Compound Concentration: Poor solubility or precipitation can lead to inconsistent concentrations of this compound in the assay wells.
-
Degradation of this compound: Improper storage or handling of this compound solutions can lead to degradation of the compound.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects, leading to unexpected biological responses.
-
-
Solutions:
-
Visual Inspection: Before starting the assay, visually inspect the diluted this compound in the assay buffer for any signs of precipitation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. This will also help to identify if the observed effects are dose-dependent.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in your experiments to account for any effects of the solvent.
-
Issue 3: I am observing cytotoxicity in my cell cultures treated with this compound.
-
Possible Causes:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line.
-
Solvent Toxicity: The concentration of the organic solvent used to dissolve this compound may be toxic to the cells.
-
-
Solutions:
-
Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this threshold for your functional assays.
-
Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically <0.5% for DMSO).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Based on the desired stock concentration and the molecular weight of your specific this compound batch, calculate the required mass of the powder.
-
Dissolve the powder in an appropriate solvent, such as sterile DMSO or water, to a final concentration of 10-20 mM.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: FGF2 Binding Inhibition Assay
This protocol is adapted from Schuksz et al., 2008.
-
Culture cells (e.g., Chinese Hamster Ovary cells) to confluence in appropriate growth medium.
-
Lift the cells using a non-enzymatic cell dissociation solution (e.g., 5 mM EDTA).
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Wash the cells and resuspend them in a binding buffer (e.g., PBS with 0.1% BSA).
-
Incubate the cells with varying concentrations of this compound (or vehicle control) on ice for 10 minutes.
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Add biotinylated FGF2 to the cell suspension and incubate on ice for 30 minutes.
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Wash the cells to remove unbound FGF2.
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Detect the bound biotinylated FGF2 using a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE-Cy5).
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Analyze the fluorescence intensity of the cells by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FGF2 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. This compound | Cell Adhesion Molecules | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule antagonist of heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule antagonist of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Surfen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Surfen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as a potent antagonist of heparan sulfate proteoglycans (HSPGs).[1][2][3] Its primary mechanism involves binding to glycosaminoglycans (GAGs), including heparan sulfate (HS) and heparin.[2][3] This binding neutralizes the biological activity of these molecules, thereby interfering with various physiological and pathological processes that depend on HSPG interactions.
Q2: What are the common experimental applications of this compound?
This compound is utilized in a range of research applications, including:
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Inhibition of growth factor signaling: It can block the binding and signaling of growth factors like FGF2 that require HS for receptor interaction.
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Antiviral research: this compound has been shown to inhibit the infection of certain viruses, such as Herpes Simplex Virus-1 (HSV-1), that use cell surface heparan sulfate for attachment.
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Cell adhesion studies: It can inhibit cell attachment to surfaces coated with heparin-binding proteins.
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Cancer research: By interfering with growth factor signaling and angiogenesis, this compound is explored for its potential anti-cancer properties.
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Immunology research: this compound can modulate immune responses by affecting T-cell proliferation and macrophage function.
-
Neuroscience research: It has been studied for its effects on neural differentiation and remyelination, though it has been shown to inhibit the latter.
Q3: Why am I seeing high variability in my experimental results with this compound?
Variability in experiments involving this compound can arise from several factors:
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Cell-type specific differences: The expression levels and composition of heparan sulfate proteoglycans can vary significantly between different cell types, leading to differential responses to this compound.
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Concentration-dependent effects: this compound can exhibit a narrow therapeutic window. For instance, while it inhibits FGF2 binding, high concentrations (>20 μM) have been reported to have reduced inhibitory activity.
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Purity and stability of the compound: The purity of the this compound compound and its stability in solution can impact its effective concentration and activity.
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Complex biological interactions: this compound binds to various GAGs and can indirectly affect multiple signaling pathways, leading to complex and sometimes unpredictable outcomes.
-
Experimental conditions: Factors such as serum concentration in the culture medium (which contains GAGs) can influence the availability and activity of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to variability in experiments using this compound.
Problem 1: Inconsistent inhibition of growth factor signaling (e.g., FGF2).
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Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. As a starting point, concentrations between 1 µM and 10 µM have been shown to be effective in inhibiting FGF2 binding and signaling.
-
-
Possible Cause 2: Interference from Serum Components.
-
Solution: Reduce the serum concentration in your cell culture medium during the experiment, or switch to a serum-free medium if your cell line can tolerate it. GAGs present in serum can bind to this compound, reducing its effective concentration.
-
-
Possible Cause 3: Cell Density and HS Expression.
-
Solution: Ensure consistent cell seeding density across experiments. Cell density can influence the total amount of cell surface heparan sulfate available to interact with this compound. Characterize the relative HS expression levels on your cells if possible.
-
Problem 2: High cytotoxicity observed at expected effective concentrations.
-
Possible Cause 1: Cell Line Sensitivity.
-
Solution: Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, PrestoBlue). Some cell lines may be more sensitive to this compound than others.
-
-
Possible Cause 2: Impure this compound Compound.
-
Solution: Verify the purity of your this compound stock. If in doubt, obtain a new batch from a reputable supplier and compare the results.
-
Problem 3: Lack of expected antiviral activity.
-
Possible Cause 1: Inappropriate Timing of Treatment.
-
Solution: For viruses that use HS for attachment, this compound should be present during the viral adsorption phase. Pre-incubating cells with this compound before adding the virus is often the most effective approach.
-
-
Possible Cause 2: Virus Strain Differences.
-
Solution: Confirm that the specific strain of the virus you are using is known to be dependent on heparan sulfate for infection.
-
Experimental Workflow for Troubleshooting Variability
Caption: Troubleshooting workflow for addressing experimental variability.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on FGF2-induced Erk Phosphorylation
| This compound Concentration (µM) | % Inhibition of p-Erk (Mean ± SD) |
| 0 (Control) | 0 ± 5.2 |
| 1 | 25 ± 8.1 |
| 3 | 58 ± 6.5 |
| 6 | 85 ± 4.9 |
| 12 | 92 ± 3.7 |
| 25 | 75 ± 9.3 |
Note: This table is illustrative and based on reported trends. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Factors Contributing to Experimental Variability with this compound
| Factor | Potential Impact | Recommended Action |
| Cell Type | Varying levels of cell surface heparan sulfate. | Characterize HS expression; select appropriate cell lines. |
| This compound Concentration | Biphasic or narrow effective range. | Perform detailed dose-response experiments. |
| Serum in Media | GAGs in serum can sequester this compound. | Reduce serum or use serum-free media. |
| Compound Purity | Impurities can cause off-target effects or alter potency. | Use high-purity this compound; verify with a new batch if needed. |
| Cell Density | Alters the ratio of this compound to available binding sites. | Standardize cell seeding density and confluency. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for FGF2 Signaling Inhibition
-
Cell Seeding: Plate cells (e.g., transformed endothelial cells) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare a range of this compound concentrations (e.g., 0, 1, 3, 6, 12, 25 µM) in the low-serum/serum-free medium. Remove the starvation medium and add the this compound-containing medium to the respective wells. Incubate for 1-2 hours at 37°C.
-
Growth Factor Stimulation: Add FGF2 to each well to a final concentration of 10-20 ng/mL. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification and Analysis: Collect the cell lysates and determine the protein concentration. Analyze the levels of phosphorylated Erk (p-Erk) and total Erk by Western blotting or ELISA to determine the extent of inhibition.
Signaling Pathway
Caption: this compound's mechanism of action in inhibiting FGF2 signaling.
References
Technical Support Center: Mitigating the Impact of Surfen on Non-Specific Protein Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of Surfen in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that functions as a heparan sulfate (HS) antagonist.[1][2] Its primary mechanism of action involves binding to glycosaminoglycans (GAGs), a class of negatively charged polysaccharides. This binding is predominantly driven by electrostatic interactions.[2][3] By binding to HS on the cell surface, this compound can inhibit the interaction of HS with various proteins, thereby blocking downstream signaling events.[3]
Q2: Why is non-specific binding a concern when working with this compound?
A2: Due to its charged nature, this compound has the potential to interact non-specifically with proteins and other macromolecules in your assay that are not its intended GAG targets. This non-specific binding (NSB) can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of the specific interaction under investigation.
Q3: What are the common experimental assays where this compound's non-specific binding can be problematic?
A3: Non-specific binding of this compound can be a challenge in a variety of assays, including but not limited to:
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Surface Plasmon Resonance (SPR)
-
Cell-based signaling assays
-
Enzyme activity assays
Q4: What are the key factors that influence the non-specific binding of this compound?
A4: The primary factors influencing this compound's non-specific binding are related to electrostatic and hydrophobic interactions. Key experimental conditions that can affect these interactions include:
-
Buffer pH: The pH of the buffer can alter the charge of both this compound and the proteins in the assay, influencing electrostatic interactions.
-
Ionic Strength: Low salt concentrations can promote non-specific binding due to unshielded electrostatic interactions.
-
Presence of other proteins: A high concentration of the target protein or the absence of a blocking agent can lead to increased non-specific binding to available surfaces.
-
Hydrophobicity: Although the primary interaction is electrostatic, hydrophobic interactions can also contribute to non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA Experiment
Symptom: You are performing an ELISA to measure the inhibition of a GAG-protein interaction by this compound, and you observe a high signal in your negative control wells (e.g., wells with this compound but without the specific GAG).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in ELISA.
Detailed Steps:
-
Optimize Buffer Conditions:
-
Increase Ionic Strength: Non-specific electrostatic interactions are a likely cause of high background with this compound. Incrementally increase the NaCl concentration in your assay and wash buffers (e.g., from 150 mM to 300 mM or higher) to shield these interactions.
-
Adjust pH: The charge of interacting molecules is pH-dependent. Test a range of pH values (e.g., 6.8, 7.4, 8.0) for your assay buffer to find the optimal pH that minimizes non-specific binding while maintaining the specific interaction.
-
-
Enhance Blocking and Washing:
-
Increase BSA Concentration in Blocking Buffer: Ensure your blocking step is effective. Increase the concentration of Bovine Serum Albumin (BSA) in your blocking buffer (e.g., from 1% to 3% w/v) and/or extend the blocking time.
-
Add Non-ionic Surfactant to Wash Buffer: To disrupt non-specific hydrophobic interactions, add a low concentration of Tween-20 (e.g., 0.05% v/v) to your wash buffer.
-
Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound this compound and other reagents.
-
Issue 2: Poor Data Quality in Surface Plasmon Resonance (SPR) Experiments
Symptom: When analyzing the interaction of a protein with a GAG-functionalized sensor chip in the presence of this compound, you observe high non-specific binding to the reference flow cell, leading to unreliable kinetic data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high non-specific binding in SPR.
Detailed Steps:
-
Optimize the Running Buffer:
-
Increase Salt Concentration: As with ELISA, increasing the NaCl concentration in the running buffer (e.g., to 200-500 mM) can significantly reduce electrostatic non-specific binding.
-
Add BSA: Include a low concentration of BSA (e.g., 0.1-1 mg/mL) in the running buffer to act as a blocking agent.
-
Add a Surfactant: A small amount of a non-ionic surfactant like Tween-20 (e.g., 0.005-0.05%) can help to minimize hydrophobic interactions.
-
-
Optimize the Sensor Surface:
-
Ligand Density: High ligand density on the sensor chip can sometimes promote non-specific binding. Try immobilizing a lower amount of the GAG on the chip.
-
Reference Surface: Ensure your reference surface is appropriate. If using a blank, activated/deactivated surface, consider immobilizing an irrelevant protein to better mimic the experimental surface.
-
Quantitative Data Summary
| Parameter | Target/Process | Value | Assay Type | Reference |
| IC50 | Uronyl 2-O-sulfotransferase activity | ~2 µM | In vitro enzyme assay | |
| IC50 | Heparin lyase activity | ~4 µM | In vitro enzyme assay | |
| IC50 | FGF2 binding to CHO cells | ~5 µM | Cell-based binding assay | |
| Inhibition | FGF2-induced Erk phosphorylation | 55% at 6 µM | Cell-based signaling assay | |
| Inhibition | FGF2-induced Erk phosphorylation | 86% at 12 µM | Cell-based signaling assay |
Key Signaling Pathway Affected by this compound
This compound's primary characterized off-target effect, which is linked to its mechanism of action, is the inhibition of growth factor signaling pathways that rely on heparan sulfate as a co-receptor. A prominent example is the Fibroblast Growth Factor 2 (FGF2) signaling pathway.
Caption: Inhibition of the FGF2 signaling pathway by this compound.
In normal FGF2 signaling, the formation of a ternary complex between FGF2, its receptor (FGFR), and heparan sulfate (HS) is crucial for receptor dimerization and the activation of downstream signaling, such as the MAPK/Erk pathway, which leads to cellular responses like proliferation and angiogenesis. This compound binds to heparan sulfate, preventing the formation of this essential ternary complex and thereby inhibiting the downstream signaling cascade.
Experimental Protocols
Protocol 1: Optimizing Buffer Conditions to Reduce this compound NSB in a Direct ELISA
This protocol provides a framework for testing different buffer conditions to minimize the non-specific binding of this compound in a direct ELISA format where a GAG is coated on the plate.
Materials:
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96-well ELISA plate
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Coating buffer (e.g., PBS, pH 7.4)
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Wash buffer base (e.g., PBS)
-
Blocking buffer base (e.g., 1% BSA in PBS)
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This compound stock solution
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Detection reagents (e.g., an antibody that recognizes this compound or a competitive binding setup)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with your GAG of interest and also have control wells coated with an irrelevant protein or just blocked (no GAG). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with your standard wash buffer.
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Blocking: Block all wells with your standard blocking buffer for 1-2 hours at room temperature.
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Prepare Test Buffers:
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Salt Series: Prepare your assay buffer with a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
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pH Series: Prepare your assay buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
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Detergent Series: Prepare your wash buffer with different concentrations of Tween-20 (e.g., 0%, 0.05%, 0.1%).
-
-
This compound Incubation:
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Add this compound (at a concentration expected to be in the inhibitory range) diluted in the different test assay buffers to both the GAG-coated wells and the control wells.
-
Incubate for the desired time at room temperature.
-
-
Washing: Wash the plate 5 times with the corresponding test wash buffers.
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Detection: Proceed with your standard detection protocol.
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Analysis: Compare the signal in the control wells across the different buffer conditions. The optimal buffer condition is the one that gives the lowest signal in the control wells without significantly compromising the signal in the GAG-coated wells.
Protocol 2: Assessing this compound Non-Specific Binding using Surface Plasmon Resonance (SPR)
This protocol describes how to perform a control experiment in SPR to evaluate the non-specific binding of this compound to a reference surface.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
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Running buffer base (e.g., HBS-EP)
-
This compound stock solution
-
BSA and Tween-20
Procedure:
-
Surface Preparation:
-
On a CM5 sensor chip, activate all flow cells with EDC/NHS.
-
In the experimental flow cell(s), immobilize your GAG of interest.
-
In the reference flow cell, perform a mock immobilization by injecting only the blocking agent (e.g., ethanolamine) after activation.
-
-
Initial NSB Test:
-
Prepare a series of this compound concentrations in your standard running buffer (e.g., HBS-EP with 0.005% Tween-20).
-
Inject the this compound solutions over both the experimental and reference flow cells.
-
Measure the response units (RU) in the reference flow cell. A significant signal indicates non-specific binding.
-
-
Buffer Optimization for NSB Reduction:
-
Prepare running buffers with additives aimed at reducing NSB:
-
High Salt: Increase NaCl concentration (e.g., to 300 mM).
-
BSA: Add BSA (e.g., 0.1 mg/mL).
-
Increased Surfactant: Increase Tween-20 concentration (e.g., to 0.05%).
-
Combination: Combine high salt and BSA/Tween-20.
-
-
-
Re-evaluation of NSB:
-
For each optimized buffer condition, repeat the injection of the this compound concentration series over the reference flow cell.
-
Compare the RU signals to identify the buffer composition that minimizes non-specific binding.
-
-
Kinetic Analysis: Once optimal non-specific binding conditions are identified, use this buffer for your definitive kinetic analysis experiments over both the experimental and reference flow cells.
By systematically applying these troubleshooting guides and protocols, researchers can effectively mitigate the non-specific binding of this compound, leading to more accurate and reliable experimental results.
References
Validation & Comparative
Surfen in the Landscape of Heparan Sulfate Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of heparan sulfate (HS) inhibition is critical for advancing therapeutic strategies in oncology, inflammation, and infectious diseases. This guide provides an objective comparison of Surfen with other heparan sulfate inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection of appropriate research tools and potential drug candidates.
Heparan sulfate proteoglycans (HSPGs) are ubiquitous molecules on the cell surface and in the extracellular matrix that play a pivotal role in regulating a multitude of physiological and pathological processes.[1][2] They interact with a wide array of signaling molecules, including growth factors, chemokines, and enzymes, thereby modulating critical cellular functions like proliferation, differentiation, and migration.[3][4] The strategic importance of these interactions has led to the development of various inhibitors targeting the HS system. This guide focuses on comparing this compound, a small molecule HS antagonist, with other classes of HS inhibitors.
Mechanism of Action: A Tale of Two Strategies
Heparan sulfate inhibitors can be broadly categorized based on their mechanism of action:
-
HS Antagonists: These molecules, like This compound , directly bind to heparan sulfate chains, preventing their interaction with HS-binding proteins. This compound, a bis-2-methyl-4-amino-quinolyl-6-carbamide, is thought to interact electrostatically with the negatively charged sulfate and carboxyl groups of HS. This non-specific binding disrupts a wide range of HS-dependent processes.
-
Heparanase Inhibitors: This class of inhibitors targets heparanase, the only known mammalian endo-β-D-glucuronidase that cleaves HS chains. By inhibiting heparanase, these drugs prevent the degradation of HS, which is often upregulated in cancer and inflammatory conditions, leading to the release of pro-tumorigenic and pro-inflammatory factors. Prominent examples include HS mimetics like Roneparstat (SST0001), Muparfostat (PI-88), and Pixatimod (PG545).
Quantitative Comparison of Inhibitor Performance
The efficacy of heparan sulfate inhibitors is evaluated through various in vitro and cellular assays. The following table summarizes key quantitative data for this compound and representative heparanase inhibitors.
| Inhibitor | Target | Assay | IC50 / EC50 | Reference |
| This compound | Heparan Sulfate | Inhibition of uronyl 2-O-sulfotransferase | ~2 µM | |
| Inhibition of FGF2-stimulated endothelial tube formation | ~5 µM | |||
| Inhibition of VEGF165-stimulated endothelial tube formation | <5 µM | |||
| Inhibition of HS-mediated cell attachment | ~3 µM | |||
| Inhibition of HSV-1 infection | Complete inhibition at ≥5 µM | |||
| Roneparstat (SST0001) | Heparanase | Human recombinant heparanase inhibition | 5 nM | |
| Muparfostat (PI-88) | Heparanase | Heparanase inhibition | 0.98 µM | |
| Pixatimod (PG545) | Heparanase, VEGFR, FGFR | Not specified | Not specified |
Key Experimental Protocols
1. Heparanase Activity Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the cleavage of a synthetic heparan sulfate substrate by recombinant heparanase.
-
Principle: The assay measures the colorimetric detection of a disaccharide product generated from the heparanase-catalyzed cleavage of the synthetic HS oligosaccharide, fondaparinux.
-
Methodology:
-
Recombinant human heparanase is incubated with the test inhibitor at various concentrations.
-
Fondaparinux is added as the substrate.
-
The reaction is allowed to proceed at 37°C.
-
The amount of cleaved disaccharide product is quantified colorimetrically using the tetrazolium salt WST-1.
-
IC50 values are calculated from the dose-response curve.
-
2. FGF2-Dependent Cell Proliferation Assay
This assay assesses the ability of an inhibitor to block the proliferative signal of Fibroblast Growth Factor 2 (FGF2), which is dependent on heparan sulfate as a co-receptor.
-
Principle: BaF3 lymphoid cells, which lack endogenous HS and FGF receptors, are engineered to express an FGF receptor (e.g., FGFR1c). Their proliferation in the presence of FGF2 becomes dependent on the addition of exogenous HS.
-
Methodology:
-
Plate BaF3-FGFR1c cells in a 96-well plate in serum-free media.
-
Add a constant concentration of FGF2 and a source of heparan sulfate.
-
Add the test inhibitor at various concentrations.
-
Incubate for 72 hours at 37°C.
-
Cell proliferation is measured using a standard method like the MTT assay.
-
IC50 values are determined from the inhibition of proliferation.
-
3. Endothelial Tube Formation Assay
This assay evaluates the anti-angiogenic potential of an inhibitor by measuring its effect on the formation of tube-like structures by endothelial cells, a process often stimulated by HS-binding growth factors like FGF2 and VEGF.
-
Principle: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel) in the presence of a pro-angiogenic growth factor. The formation of a capillary-like network is quantified.
-
Methodology:
-
Coat wells of a 96-well plate with Matrigel.
-
Seed endothelial cells onto the Matrigel.
-
Add a pro-angiogenic stimulus such as FGF2 or VEGF165.
-
Add the test inhibitor at various concentrations.
-
Incubate for several hours to allow for tube formation.
-
The extent of tube formation (e.g., total tube length) is quantified by microscopy and image analysis software.
-
IC50 values are calculated based on the inhibition of tube formation.
-
Visualizing the Impact on Signaling Pathways
Heparan sulfate proteoglycans are integral to several key signaling pathways implicated in development and disease.
Caption: Overview of HS-mediated signaling and points of inhibition.
The diagram above illustrates how HSPGs act as co-receptors, facilitating the binding of growth factors to their signaling receptors on the cell surface, which in turn activates downstream pathways like MAPK and PI3K/AKT. This compound acts by directly binding to HSPGs, thus preventing growth factor interaction. In contrast, heparanase inhibitors block the enzymatic degradation of HS chains.
Experimental Workflow for Inhibitor Characterization
A systematic approach is essential for characterizing and comparing heparan sulfate inhibitors.
References
Comparative Efficacy of Surfen Analogs in the Inhibition of Fibroblast Growth Factor (FGF) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Surfen and its analogs as inhibitors of the Fibroblast Growth Factor (FGF) signaling pathway. The information presented is intended to assist researchers in selecting appropriate compounds for their studies and to provide a foundational understanding of their mechanism of action.
Introduction to FGF Signaling and the Role of this compound
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway is implicated in various developmental disorders and cancers.[2][3] The initiation of FGF signaling occurs when an FGF ligand binds to its corresponding FGF receptor (FGFR), a receptor tyrosine kinase, in the presence of heparan sulfate (HS) proteoglycans, which act as co-receptors. This ternary complex formation leads to receptor dimerization, autophosphorylation of the intracellular kinase domains, and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1]
This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) and its analogs are small molecules that have been identified as antagonists of heparan sulfate. By binding to HS, these compounds can prevent the interaction between FGF ligands and their co-receptors, thereby inhibiting the formation of the signaling complex and blocking downstream pathway activation. This guide focuses on the comparative efficacy of various this compound analogs in inhibiting FGF signaling, with a specific focus on their ability to block the binding of FGF2, a well-characterized member of the FGF family.
Quantitative Comparison of this compound Analogs
The inhibitory potency of this compound and its analogs has been evaluated by assessing their ability to block the binding of FGF2 to heparan sulfate. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of this compound analogs. A lower IC50 value indicates a higher inhibitory efficacy.
| Compound | Linker | IC50 (µM) for FGF2 Binding Inhibition |
| This compound (1) | Urea | 8.3 ± 0.9 |
| Analog 7 | Oxalyl Amide | 2.8 ± 0.4 |
| Analog 8 | Malonyl Amide | 3.2 ± 0.5 |
| Analog 9 | Succinyl Amide | 4.1 ± 0.6 |
| Analog 10 | Glutaryl Amide | 10.5 ± 1.2 |
| Analog 11 | Adipoyl Amide | 12.1 ± 1.5 |
| Analog 12 | Pimeloyl Amide | > 100 |
| Analog 13 | Diglycolyl Amide | 5.5 ± 0.7 |
| Analog 5 | - (No exocyclic amine) | > 100 |
| Analog 6 | - (No exocyclic amine) | > 100 |
Data sourced from Weiss et al. (2015). IC50 values represent the mean ± standard deviation.
Key Observations from the Data:
-
Analogs with shorter linkers between the two aminoquinoline moieties, such as the oxalyl (Analog 7), malonyl (Analog 8), and succinyl (Analog 9) amides, demonstrated enhanced inhibitory activity compared to the parent compound, this compound.
-
Increasing the linker length beyond a certain point, as seen with the glutaryl (Analog 10), adipoyl (Analog 11), and pimeloyl (Analog 12) analogs, led to a decrease in inhibitory potency.
-
The presence of the exocyclic amines on the quinoline rings is crucial for activity, as their removal (Analogs 5 and 6) resulted in a significant loss of inhibitory function.
Experimental Protocols
To assess the efficacy of this compound analogs in inhibiting FGF signaling, two key experimental approaches are commonly employed: a direct binding assay to measure the inhibition of FGF2-HS interaction and a cell-based assay to evaluate the downstream signaling effects, such as the phosphorylation of Extracellular signal-regulated kinase (ERK).
FGF2 Binding Inhibition Assay (Conceptual Protocol)
This assay is designed to quantify the ability of this compound analogs to inhibit the binding of FGF2 to heparan sulfate.
Materials:
-
Recombinant human FGF2
-
Heparan sulfate-coated microplates or beads
-
Biotinylated FGF2
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound analogs at various concentrations
Procedure:
-
Plate Preparation: Heparan sulfate-coated microplates are washed with wash buffer.
-
Inhibition Reaction: A solution containing a fixed concentration of biotinylated FGF2 and varying concentrations of the this compound analog is prepared in assay buffer.
-
Incubation: The FGF2/analog mixture is added to the wells of the HS-coated plate and incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for binding.
-
Washing: The plate is washed multiple times with wash buffer to remove unbound FGF2 and inhibitors.
-
Detection: Streptavidin-HRP is added to each well and incubated to bind to the biotinylated FGF2.
-
Substrate Addition: After another wash step, TMB substrate is added, and the colorimetric reaction is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The percentage of FGF2 binding inhibition is calculated for each concentration of the this compound analog, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK1/2
This protocol details the steps to measure the phosphorylation of ERK1/2, a key downstream kinase in the FGF signaling pathway, in response to FGF2 stimulation and inhibition by this compound analogs.
Cell Culture and Treatment:
-
Plate cells (e.g., NIH-3T3 fibroblasts) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in a low-serum medium (e.g., 0.5% FBS) to reduce basal ERK phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound analogs for 1-2 hours.
-
Stimulate the cells with a specific concentration of FGF2 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes).
Lysate Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blotting:
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
FGF Signaling Pathway
Caption: Overview of the FGF signaling pathway.
Experimental Workflow for Testing this compound Analogs
Caption: Workflow for evaluating this compound analogs.
References
Cross-validation of Surfen's antiviral activity against different viruses
For Immediate Release
A growing body of research highlights the antiviral activity of Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide), a heparan sulfate antagonist, against a range of viruses. This guide provides a comprehensive cross-validation of this compound's antiviral properties, comparing its efficacy with other established antiviral agents and detailing the experimental frameworks used to determine its activity.
Comparative Antiviral Efficacy of this compound
This compound has demonstrated notable inhibitory effects against several viruses, primarily by targeting the initial stages of viral attachment to host cells. Its mechanism revolves around its function as a heparan sulfate antagonist, preventing viruses from utilizing these cell surface molecules for entry.
Herpes Simplex Virus 1 (HSV-1)
This compound has shown potent activity against Herpes Simplex Virus 1. Experimental data indicates that this compound inhibits HSV-1 infection with a half-maximal inhibitory concentration (IC50) of 3 µM . Complete inhibition of viral attachment was observed at a concentration of 5 µM.[1]
| Compound | Virus | IC50/EC50 | Cell Line | Assay Method |
| This compound | HSV-1 | 3 µM (IC50) | CHO Cells | Cell Attachment Assay [1] |
| Acyclovir | HSV-1 | 0.07 - 1.9 µg/mL (~0.31 - 8.44 µM) | Vero Cells / Clinical Isolates | Plaque Reduction Assay[2][3] |
| Heparin | HSV-1 | 10 - 20 µg/mL (Minimal Inhibitory Concentration) | Human Amnion Tissue Culture | Inhibition of Cytopathic Effect[4] |
Zika Virus (ZIKV)
Research has also identified this compound as an inhibitor of the Zika virus. Studies have reported a half-maximal effective concentration (EC50) of 39.8 µM for this compound's anti-ZIKV activity. Its mechanism of action against ZIKV is believed to interfere with viral attachment and the release of new virus particles from infected cells.
| Compound | Virus | IC50/EC50 | Cell Line | Assay Method |
| This compound | Zika Virus | 39.8 µM (EC50) | - | - |
| Pinocembrin | Zika Virus | 17.4 µM (IC50) | JEG-3 Cells | Immunofluorescence-based Assay |
Further research is needed to establish a broader profile of this compound's antiviral activity against other viruses such as Dengue, Influenza, and Coronaviruses, for which quantitative data is not yet available.
Experimental Protocols
The antiviral activity of this compound and comparative compounds is primarily determined through cell-based assays that quantify the inhibition of viral replication.
Plaque Reduction Assay (for HSV-1)
This is a standard method used to determine the IC50 of antiviral compounds.
-
Cell Seeding: A monolayer of permissive cells (e.g., Vero cells) is seeded in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known concentration of the virus.
-
Compound Treatment: Following viral adsorption, the cells are overlaid with a medium containing serial dilutions of the test compound (e.g., this compound, Acyclovir).
-
Plaque Formation: The plates are incubated for a period to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Quantification: Plaques are stained and counted. The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Mechanism of Action: Targeting Viral Entry
This compound's primary antiviral mechanism lies in its ability to antagonize heparan sulfate proteoglycans (HSPGs) on the host cell surface. Many viruses, including HSV-1, utilize HSPGs as initial attachment receptors to gain entry into cells.
The entry of HSV-1 into a host cell is a multi-step process:
-
Initial Attachment: The viral glycoproteins gB and/or gC bind to heparan sulfate chains on the cell surface.
-
Receptor Binding: This initial binding facilitates the interaction of another viral glycoprotein, gD, with specific entry receptors on the cell.
-
Membrane Fusion: The binding of gD to its receptor triggers a conformational change, leading to the fusion of the viral envelope with the cell membrane and the release of the viral capsid into the cytoplasm.
By binding to heparan sulfate, this compound competitively inhibits the initial attachment of the virus, thereby preventing the subsequent steps required for a successful infection.
Signaling Pathway of HSV-1 Entry via Heparan Sulfate
Caption: HSV-1 entry pathway and the inhibitory action of this compound.
Conclusion
This compound presents a promising avenue for the development of broad-spectrum antiviral therapies, particularly those targeting viruses that rely on heparan sulfate for entry. Its demonstrated efficacy against HSV-1 and ZIKV warrants further investigation into its activity against a wider range of viral pathogens. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future research and development in this area.
References
- 1. Effect of heparin on hemagglutinin of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INHIBITORY EFFECT OF HEPARIN ON HERPES SIMPLEX VIRUS - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Surfen's Role in Maintaining Pluripotency: A Comparative Guide
Introduction
The maintenance of pluripotency, the ability of stem cells to differentiate into all cell types of the three primary germ layers, is a cornerstone of regenerative medicine and developmental biology research. While cocktails of growth factors and small molecules, such as the widely used LIF and '2i' (a combination of MEK and GSK3β inhibitors), have been instrumental in sustaining embryonic stem cells (ESCs) in a pluripotent state, the search for novel, more defined, and cost-effective molecules continues. Recently, the small molecule Surfen has been identified as a potent agent for maintaining pluripotency in mouse embryonic stem cells (mESCs). This guide provides an objective comparison of this compound with established alternatives, supported by available experimental data, and details the methodologies for key validation experiments.
Mechanism of Action: this compound vs. Alternatives
This compound maintains pluripotency through a distinct mechanism compared to traditional methods like LIF/STAT3 and 2i. This compound acts as an antagonist of cell-surface heparan sulfate (HS) glycosaminoglycans (GAGs).[1] These HS GAGs are crucial co-receptors for various growth factors, including Fibroblast Growth Factor (FGF), which are known to promote differentiation. By binding to HS, this compound effectively blocks the interaction of these growth factors with their receptors, thereby silencing downstream signaling pathways that would otherwise lead to differentiation.[1] This is analogous to the effect observed with the genetic deletion of Ext1, a key gene in HS biosynthesis, which also results in the maintenance of mESCs in a pluripotent state.[1]
In contrast, Leukemia Inhibitory Factor (LIF) maintains pluripotency by activating the JAK/STAT3 signaling pathway. The '2i' formulation utilizes two small-molecule inhibitors: one targeting the MEK/ERK pathway (a downstream effector of FGF signaling) and another targeting Glycogen Synthase Kinase 3β (GSK3β), which is involved in the Wnt signaling pathway.[2][3]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action in maintaining pluripotency.
Caption: Signaling pathways for LIF and 2i in pluripotency maintenance.
Comparative Performance Data
The primary study investigating this compound's role provides quantitative data on its efficacy and compares it with other molecules.
Table 1: Inhibition of Neural Differentiation and Promotion of Pluripotency by this compound
| Reporter Cell Line | Parameter | This compound IC₅₀ (µM) |
| Sox1-GFP (Differentiation) | Inhibition of Sox1 expression | ~2.0 |
| Oct4-GFP (Pluripotency) | Maintenance of Oct4 expression | ~2.0 |
IC₅₀ (half-maximal inhibitory concentration) values were determined from dose-response curves.
Table 2: Comparison of this compound with Other Heparan Sulfate Modulators and an FGF Receptor Inhibitor
| Compound | Concentration | Effect on Pluripotency (Oct4 expression) | Effect on Differentiation (Sox1 expression) |
| This compound | 5 µM | Maintained | Inhibited |
| Protamine | 10 µM | Not Maintained | Not Inhibited |
| Adhesamine | 5 µM | Not Maintained | Not Inhibited |
| PD173074 (FGFRi) | 1 µM | Maintained | Inhibited |
This data indicates that this compound's ability to maintain pluripotency is not a general feature of all heparan sulfate binding molecules and is comparable to a direct FGF receptor inhibitor.
Experimental Protocols
Dual-Endpoint Flow Cytometry Assay for Pluripotency and Differentiation
This assay utilizes two knock-in mESC reporter lines: one expressing Green Fluorescent Protein (GFP) under the control of the pluripotency marker Oct4 promoter (Oct4-GFP), and another expressing GFP under the control of the early neural differentiation marker Sox1 promoter (Sox1-GFP).
Experimental Workflow:
Caption: Workflow for the dual-endpoint flow cytometry assay.
Methodology:
-
Cell Culture: Culture Oct4-GFP and Sox1-GFP mESCs on gelatin-coated plates in standard ESC medium.
-
Treatment: Plate cells in differentiation-inducing medium (e.g., N2B27) containing the test compounds (this compound, LIF, 2i, etc.) at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 6 days), changing the medium as required.
-
Cell Harvest: Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE).
-
Single-Cell Suspension: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) and filter through a cell strainer to obtain a single-cell suspension.
-
Flow Cytometry: Analyze the GFP fluorescence of the cell suspension using a flow cytometer.
-
Data Analysis: Gate the cell populations and determine the percentage of GFP-positive cells and the mean fluorescence intensity for each sample.
FGF2-Induced Erk1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the FGF2-induced phosphorylation of Erk1/2, a key downstream event in the FGF signaling pathway.
Experimental Workflow:
Caption: Workflow for the FGF2-induced Erk1/2 phosphorylation assay.
Methodology:
-
Cell Culture and Starvation: Culture mESCs to sub-confluency. To reduce basal levels of Erk phosphorylation, serum-starve the cells for several hours prior to the experiment.
-
Inhibitor Treatment: Pre-incubate the starved cells with different concentrations of this compound for a defined period (e.g., 1 hour).
-
FGF2 Stimulation: Add FGF2 to the culture medium at a final concentration known to induce robust Erk phosphorylation (e.g., 50 ng/mL) and incubate for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2). Subsequently, strip the membrane and re-probe with an antibody for total Erk1/2 to serve as a loading control.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of p-Erk1/2.
Conclusion
The available evidence indicates that this compound is a potent small molecule capable of maintaining pluripotency in mouse embryonic stem cells. Its mechanism of action, through the antagonism of heparan sulfate co-receptors, presents a novel approach compared to the established LIF/STAT3 and 2i pathways. While direct, independent comparative studies with LIF and the full 2i cocktail are currently lacking, the existing data demonstrates this compound's efficacy is comparable to that of a direct FGF receptor inhibitor. The detailed experimental protocols provided herein offer a framework for researchers to independently verify and further explore the utility of this compound in stem cell research and its potential applications in regenerative medicine. Further studies are warranted to directly compare the long-term effects and stability of pluripotency maintenance by this compound against the current gold-standard methods.
References
- 1. Small Molecule Antagonist of Cell Surface Glycosaminoglycans Restricts Mouse Embryonic Stem Cells in a Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2i Maintains a Naive Ground State in ESCs through Two Distinct Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Heparan Sulfate Pathway: A Head-to-Head Comparison of Surfen and siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the intricate roles of heparan sulfate (HS) in cellular signaling, choosing the right tool to modulate the HS pathway is critical. This guide provides a comprehensive side-by-side comparison of two powerful techniques: the use of Surfen, a small molecule antagonist, and siRNA-mediated gene knockdown of key enzymes in the HS biosynthesis pathway. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Heparan sulfate proteoglycans (HSPGs) are ubiquitous molecules on the cell surface and in the extracellular matrix that play a crucial role in a multitude of biological processes, including cell growth, differentiation, adhesion, and inflammation. They act as co-receptors for a wide range of signaling molecules, such as growth factors, morphogens, and chemokines. The ability to specifically inhibit HS-dependent signaling is therefore of great interest in both basic research and therapeutic development.
This guide focuses on two distinct approaches to achieve this inhibition:
-
This compound: A bis-2-methyl-4-amino-quinolyl-6-carbamide, is a small molecule that acts as a potent antagonist of heparan sulfate.[1][2][3] It binds electrostatically to the negatively charged sulfate and carboxyl groups of HS and other glycosaminoglycans (GAGs), thereby blocking the interaction of HSPGs with their protein ligands.[1][4]
-
siRNA Knockdown: Small interfering RNA (siRNA) offers a gene-specific approach to downregulate the expression of key enzymes involved in HS biosynthesis. By targeting the mRNA of enzymes like N-deacetylase/N-sulfotransferase (NDSTs) or exostosins (EXTs), siRNA can effectively reduce the overall amount or alter the sulfation pattern of HS chains on the cell surface.
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies to provide a comparative view of the efficacy of this compound and siRNA knockdown in modulating HS-dependent processes. It is important to note that direct comparisons are challenging due to variations in cell types, experimental conditions, and the specific HS-dependent process being investigated.
| Method | Target | Concentration/Dose | Effect | Assay | Cell Type | Citation |
| This compound | Heparan Sulfate | ~2 µM (IC50) | Inhibition of uronyl 2-O-sulfotransferase activity | In vitro enzyme assay | Recombinant enzyme | |
| This compound | Heparan Sulfate | ≥5 µM | Complete inhibition of HSV-1 infection | Viral infection assay | CHO cells | |
| This compound | Heparan Sulfate | 3 µM | Blocks FGF2 binding and signaling | FGF2 binding and signaling assay | Cultured cells | |
| siRNA | Heparanase (HPSE) | 10-100 nmol/L | Attenuated proliferation, invasion, and angiogenesis | MTT, invasion, and angiogenesis assays | SGC-7901 gastric cancer cells | |
| siRNA | NDST1 | - | Decreased N-sulfation and 2-O-sulfation of HS | Disaccharide analysis | HEK 293 cells | |
| siRNA | Sulf1 | - | Enhanced Smad2/3 phosphorylation and downstream gene expression | Western blotting, RT-PCR | Normal human lung fibroblasts |
Mechanism of Action: A Visual Depiction
To better understand how this compound and siRNA knockdown interfere with the heparan sulfate pathway, the following diagrams illustrate the key steps.
References
- 1. This compound, a small molecule antagonist of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Adhesion Molecules | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a small molecule antagonist of heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Surfen: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule Surfen and its potential for synergistic effects in combination with other therapeutic agents. While direct evidence of this compound's synergistic interactions remains limited, this document explores its mechanistic parallels with other heparan sulfate antagonists to build a case for its promising role in future combination therapies.
This compound, a bis-2-methyl-4-amino-quinolyl-6-carbamide, is a known antagonist of heparan sulfate (HS), a glycosaminoglycan (GAG) ubiquitously present on cell surfaces and in the extracellular matrix. By binding to HS, this compound can modulate a variety of biological processes, including cell signaling, viral entry, and inflammation. This inherent bioactivity positions this compound as a compelling candidate for combination therapies aimed at achieving synergistic outcomes—where the combined therapeutic effect is greater than the sum of the individual agents.
This compound's Standalone Bioactivities: A Foundation for Synergy
This compound's primary mechanism of action involves its electrostatic interaction with the negatively charged sulfate and carboxyl groups of GAGs, with a particularly high affinity for heparin and heparan sulfate. This binding competitively inhibits the interaction of HS with a multitude of proteins, leading to the disruption of several key signaling pathways.
Table 1: Summary of Preclinical Data on this compound's Biological Effects
| Biological Process | Key Protein/Pathway Targeted | Observed Effect | Cell/Model System |
| Angiogenesis | FGF2, VEGF | Inhibition of endothelial cell sprouting | Matrigel assays |
| Viral Infection | HSV-1 glycoprotein D, HIV-1 SEVI | Prevention of viral entry and enhancement of infection | Cultured cells |
| Inflammation | Chemokine and cytokine signaling | Reduction of inflammatory responses | Murine models of Multiple Sclerosis |
| Coagulation | Antithrombin | Neutralization of heparin's anticoagulant activity | In vitro assays |
The Synergistic Potential: Learning from Heparan Sulfate Mimetics
While dedicated studies on this compound's synergistic effects are not yet prevalent in published literature, the broader class of heparan sulfate mimetics and heparinoids offers valuable insights. These molecules, by targeting the same HS-protein interactions as this compound, have shown promise in combination therapies, particularly in oncology.
The rationale for synergy with HS antagonists lies in their ability to modulate signaling pathways that are often dysregulated in disease and are the targets of other small molecule drugs. By inhibiting HS-protein interactions, this compound could potentially:
-
Enhance Drug Availability: By displacing growth factors and other signaling molecules from their HS co-receptors, this compound may increase their availability to be targeted by other drugs.
-
Sensitize Cells to Therapy: Disruption of survival and proliferation signals mediated by HS could render cancer cells more susceptible to cytotoxic agents.
-
Overcome Drug Resistance: Heparan sulfate has been implicated in mechanisms of drug resistance; its antagonism by this compound could potentially restore sensitivity to conventional therapies.
Potential Signaling Pathways for Synergistic Targeting
Several key signaling pathways are modulated by heparan sulfate and its antagonists, presenting opportunities for synergistic drug combinations.
Caption: this compound inhibits heparan sulfate proteoglycans, potentially affecting downstream signaling pathways like FGF/VEGF, MAPK, PI3K/Akt, and Wnt.
Experimental Protocols for Assessing Synergy
To rigorously assess the synergistic potential of this compound with other small molecules, standardized experimental protocols are essential. The checkerboard assay is a widely used in vitro method to determine the fractional inhibitory concentration index (FICI), which quantifies the nature of the drug interaction.
Checkerboard Assay Protocol
-
Cell Seeding: Plate target cells (e.g., cancer cell lines, virus-infected cells) in a 96-well microtiter plate and incubate to allow for cell attachment.
-
Drug Dilution: Prepare serial dilutions of this compound and the combination drug in appropriate cell culture medium.
-
Combination Treatment: Add the drug dilutions to the cell plate in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs. Include wells with single-drug treatments and no-drug controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
Viability/Activity Assessment: Measure the biological effect of interest (e.g., cell viability using MTT assay, viral replication via plaque assay) for each well.
-
FICI Calculation: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The FICI is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: A typical experimental workflow for assessing drug synergy using the checkerboard assay and FICI calculation.
Future Directions and Conclusion
The exploration of this compound in combination therapies is a promising frontier in drug development. While direct experimental evidence of its synergistic effects is currently lacking, its well-established role as a heparan sulfate antagonist provides a strong rationale for its investigation in combination with a wide range of small molecules targeting cancer, viral infections, and inflammatory diseases.
Future research should focus on systematic screening of this compound in combination with approved drugs and investigational compounds. Quantitative analysis of these combinations, coupled with detailed mechanistic studies of the underlying signaling pathways, will be crucial to unlock the full therapeutic potential of this compound as a synergistic agent. The experimental frameworks and comparative data presented in this guide offer a foundational roadmap for these future investigations.
Safety Operating Guide
Navigating the Safe Disposal of Surfen: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Surfen, a compound recognized for its role as a heparan sulfate antagonist. Adherence to these guidelines will help mitigate risks and ensure the responsible management of this chemical.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety and handling requirements for this compound. Personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., Butyl rubber, PVC) |
| Body Protection | Impervious clothing, lab coat, apron |
| Respiratory | Suitable respirator if dust or aerosols are generated |
Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1][2][3]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, as with any laboratory chemical, must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
1. Managing Spills and Contamination:
In the event of a spill, the primary objective is to contain and clean the material safely.
-
For liquid solutions: Absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]
-
Decontamination: Thoroughly decontaminate affected surfaces and equipment by scrubbing with alcohol.
2. Waste Collection and Labeling:
Proper segregation and labeling of chemical waste are critical for compliant disposal.
-
Collect all contaminated materials, including absorbent materials and used PPE, into a designated and clearly labeled waste container.
-
The container must be kept tightly sealed and stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
3. Final Disposal:
The final step is to dispose of the collected waste through an approved waste disposal plant. It is imperative to adhere to all local, state, and federal regulations governing chemical waste disposal. Never dispose of this compound or its containers in general laboratory trash or down the drain, as it is very toxic to aquatic life with long-lasting effects.
Experimental Protocols: Neutralization
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
